Altiratinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits c-Met protein, TIE-2 protein, and vascular endothelial growth factor recepto
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345847-93-9 | |
| Record name | Altiratinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altiratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17191 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALTIRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Altiratinib: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-angiogenic and anti-neoplastic activities.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, focusing on its molecular targets, the downstream signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's multifaceted anti-cancer effects.
Core Mechanism of Action
This compound was designed to address multiple hallmarks of cancer by simultaneously inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth, progression, angiogenesis, and drug resistance.[3][4] Its primary mechanism of action is the balanced, potent inhibition of MET, TIE2, VEGFR2, and TRK family kinases.[5][6] By binding to the "switch control pocket" of these kinases, this compound stabilizes their inactive conformation, thereby blocking downstream signaling cascades.[3][4] This balanced inhibition of multiple critical pathways offers the potential for a more durable anti-tumor response by mitigating evasive resistance mechanisms.[3][4]
Molecular Targets of this compound
This compound demonstrates potent inhibitory activity against a select panel of kinases, with a particular emphasis on those driving tumor vascularization and growth.
Table 1: Biochemical IC50 Values of this compound Against Key Kinase Targets
| Kinase Target | IC50 (nM) |
| MET | 2.7[7] |
| MET (mutant forms) | 0.37 - 6[7] |
| TIE2 | 8.0[3][7] |
| VEGFR2 | 9.2[3][7] |
| TRKA (NTRK1) | 0.85[3][7] |
| TRKB (NTRK2) | 4.6[3][7] |
| TRKC (NTRK3) | 0.83[3][7] |
| FLT3 | 9.3[7] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
This compound exhibits significant selectivity, being over 10-fold more selective for MET compared to FMS and KIT, and over 50-fold more selective against ABL1, FYN, EGFR, p38α, PDGFRα, PDGFRβ, RET, and SRC.[5]
Impact on Key Signaling Pathways
By inhibiting its primary targets, this compound disrupts several critical signaling pathways that are often dysregulated in cancer.
MET Signaling Pathway
The HGF/MET signaling axis plays a crucial role in cell proliferation, survival, motility, and invasion.[3] this compound effectively inhibits both wild-type and mutated forms of the MET receptor, blocking HGF-mediated downstream signaling.[3][4]
Angiogenesis Pathways (VEGFR2 and TIE2)
This compound targets two key pathways involved in tumor angiogenesis: the VEGF/VEGFR2 and the Angiopoietin/TIE2 axes.[3] Inhibition of VEGFR2 directly blocks VEGF-stimulated endothelial cell proliferation and migration.[3] Simultaneously, inhibition of TIE2 disrupts vessel maturation and stabilization, offering a more comprehensive blockade of tumor blood vessel formation.[3]
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and their dysregulation, often through gene fusions, can drive tumorigenesis in a variety of cancers. This compound potently inhibits all three TRK family members, leading to the suppression of proliferation and survival in TRK-dependent tumors.[5]
In Vitro and In Vivo Efficacy
The anti-cancer activity of this compound has been demonstrated in a range of preclinical models, including both cell-based assays and in vivo tumor models.
Cellular Assays
This compound has been shown to inhibit the phosphorylation of its target kinases and suppress the proliferation of cancer cell lines in a dose-dependent manner.
Table 2: Cellular IC50 Values of this compound
| Cell Line | Cancer Type | Target Pathway | Assay Type | IC50 (nM) |
| EBC-1 | NSCLC | MET Phosphorylation | ELISA | 0.85[3] |
| MKN-45 | Gastric Cancer | MET Phosphorylation | ELISA | 2.2[3] |
| U-87 MG | Glioblastoma | MET Phosphorylation | ELISA | 6.2[7] |
| HUVEC | - | MET Phosphorylation (HGF-stimulated) | - | 2.3[5] |
| HUVEC | - | VEGFR2 Phosphorylation (VEGF-stimulated) | - | 4.7[5] |
| HUVEC | - | TIE2 Phosphorylation (ANG1-stimulated) | - | 1.0[5] |
| EA.hy926 | - | TIE2 Phosphorylation (ANG1-stimulated) | - | 2.6[5] |
| KM-12 | Colorectal Cancer | TRKA Phosphorylation (constitutive) | - | 1.4[5] |
| SK-N-SH | Neuroblastoma | TRKA Phosphorylation (NGF-stimulated) | - | 1.2[5] |
| EBC-1 | NSCLC | Proliferation | Resazurin Assay | Potent Inhibition[5] |
| MKN-45 | Gastric Cancer | Proliferation | Resazurin Assay | Potent Inhibition[5] |
| KM-12 | Colorectal Cancer | Proliferation | Resazurin Assay | Potent Inhibition[5] |
| MV-4-11 | AML | Proliferation | Resazurin Assay | 12[7] |
In Vivo Tumor Models
In preclinical animal models, orally administered this compound has demonstrated significant anti-tumor activity and has been shown to penetrate the blood-brain barrier.[4][5]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | Dosing | Key Findings |
| MKN-45 Xenograft | Gastric Cancer | 30 mg/kg, single oral dose | >95% inhibition of MET phosphorylation for 24 hours.[3] |
| MKN-45 Xenograft | Gastric Cancer | 10 mg/kg, single oral dose | Complete inhibition of MET phosphorylation for 12 hours, 73% at 24 hours.[5] |
| U87 Glioma Model | Glioblastoma | Not specified | Increased survival and decreased circulating TIE2+ monocytes (alone and with bevacizumab).[5] |
| PyMT Syngeneic Model | Mammary Tumor | Not specified | Inhibited primary tumor growth and lung metastasis (alone and with paclitaxel).[5] |
| Orthotopic U87-MG Xenograft | Glioblastoma | 10 mg/kg, twice daily | Significant (90%) decrease in bioluminescence signal.[7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.
Methodology (Radiometric Assay - General Protocol):
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the purified kinase, the peptide or protein substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP mix containing [γ-33P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Methodology (LanthaScreen™ TR-FRET Kinase Assay - General Protocol):
-
Reagent Preparation: Prepare kinase reaction buffer, fluorescently labeled substrate (tracer), and terbium-labeled antibody.
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, the tracer, and the diluted this compound or vehicle control.
-
Add the terbium-labeled antibody.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
-
Data Analysis:
-
Calculate the emission ratio to determine the degree of FRET.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
-
Cellular Phosphorylation Assays
Objective: To measure the inhibition of target kinase phosphorylation in intact cells.
Methodology (Cell-Based ELISA - General Protocol):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 2-4 hours).
-
Ligand Stimulation (if required): For non-constitutively active pathways, stimulate the cells with the appropriate ligand (e.g., HGF, VEGF) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for the target kinase.
-
ELISA Procedure:
-
Incubate to allow the capture antibody to bind the kinase.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the kinase.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
-
Detection: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal or cell number and calculate the IC50 value.
Cell Viability Assays
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology (Resazurin Assay - General Protocol):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Detection: Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology (Subcutaneous Xenograft Model - General Protocol):
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition in the this compound-treated groups to the control group. Analyze other parameters such as body weight (as a measure of toxicity) and survival.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the potent and balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases. This multifaceted approach allows for the simultaneous disruption of key pathways driving tumor growth, angiogenesis, and resistance. The preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a novel therapeutic agent for a range of solid tumors. The comprehensive understanding of its mechanism of action is crucial for identifying responsive patient populations and designing effective combination therapies.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. labbox.es [labbox.es]
- 5. biotium.com [biotium.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Altiratinib: A Comprehensive Technical Guide to its Kinase Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to simultaneously block key oncogenic and angiogenic signaling pathways. Developed as a "switch control" inhibitor, it stabilizes the inactive conformation of its target kinases, offering a distinct mechanism of action. This technical guide provides an in-depth overview of this compound's target kinases, its impact on critical signaling pathways, and detailed methodologies for its preclinical evaluation.
Core Mechanism of Action
This compound functions as a type II kinase inhibitor, binding to the "switch pocket" of its target kinases. This binding event locks the kinase in an inactive (DFG-out) conformation, preventing the conformational changes required for activation and subsequent downstream signaling. This targeted approach provides a durable inhibition of both wild-type and mutant forms of key kinases implicated in cancer progression and resistance to therapy.
Target Kinase Profile of this compound
This compound exhibits potent inhibitory activity against a specific constellation of receptor tyrosine kinases, primarily MET, TIE2, VEGFR2, and the TRK family. Its "balanced" inhibition of these targets is a key design feature, intended to address multiple hallmarks of cancer simultaneously, including tumor growth, angiogenesis, and invasion.[1][2]
Quantitative Kinase Inhibition
The inhibitory potency of this compound has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against its primary targets are summarized in the tables below.
| Target Kinase | IC50 (nM) | Assay Type |
| MET | 2.7 | Cell-free |
| TIE2 | 8 | Cell-free |
| VEGFR2 | 9.2 | Cell-free |
| TRKA (NTRK1) | 0.85 - 0.9 | Cell-free |
| TRKB (NTRK2) | 4.6 | Cell-free |
| TRKC (NTRK3) | 0.83 - 0.8 | Cell-free |
| FLT3 | 9.3 | Cell-free |
Table 1: this compound In Vitro Kinase Inhibition. [1][3][4] Data compiled from biochemical assays measuring the inhibition of purified recombinant kinases.
This compound also demonstrates potent activity against various oncogenic mutants of the MET receptor, which are often implicated in acquired resistance to other MET inhibitors.
| MET Mutant | IC50 (nM) |
| MET (Y1230C) | 0.37 - 1.2 |
| MET (D1228N) | 1.3 |
| MET (Y1230D) | 0.37 |
| MET (Y1230H) | 1.5 |
| MET (D1228H) | 3.6 |
| MET (M1250T) | 6 |
Table 2: this compound Activity Against MET Mutants. [4] Data from cell-free assays showcasing this compound's potency against clinically relevant MET mutations.
Cellular Activity
The inhibitory effects of this compound translate to potent activity in cellular contexts, where it effectively blocks ligand-stimulated and constitutive kinase phosphorylation, leading to the inhibition of cell proliferation and migration.
| Cell Line/Context | Target Pathway | IC50 (nM) |
| EBC-1 (MET amplified) | MET Phosphorylation | 0.85 |
| MKN-45 (MET amplified) | MET Phosphorylation | 2.2 |
| U-87 Glioblastoma | Autocrine MET Phosphorylation | 6.2 |
| HUVECs | HGF-stimulated MET Phosphorylation | 2.3 |
| HUVECs | VEGF-stimulated VEGFR2 Phosphorylation | 4.7 |
| HUVECs | ANG1-stimulated TIE2 Phosphorylation | 1.0 |
| EA.hy926 | ANG1-stimulated TIE2 Phosphorylation | 2.6 |
| KM-12 (TPM3-TRKA fusion) | Constitutive TRKA Phosphorylation | 1.4 |
| SK-N-SH | NGF-stimulated TRKA Phosphorylation | 1.2 |
| K562 | NGF-stimulated TRKA Phosphorylation | 0.69 |
| A549 | HGF-induced Cell Migration | 13 |
| MV-4-11 (FLT3-ITD mutant) | Cell Proliferation | 12 |
Table 3: Cellular Inhibitory Activity of this compound. [3][4] Data from various cell-based assays demonstrating the on-target effects of this compound.
Impact on Key Signaling Pathways
This compound's therapeutic potential stems from its ability to concurrently inhibit multiple, interconnected signaling pathways that are crucial for tumor growth, survival, and the development of a supportive tumor microenvironment.
The HGF/MET Signaling Pathway
The Hepatocyte Growth Factor (HGF) and its receptor, MET, play a critical role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is a hallmark of many cancers. This compound potently inhibits MET, thereby blocking HGF-mediated downstream signaling.
Caption: Inhibition of the HGF/MET signaling pathway by this compound.
The VEGF/VEGFR2 Angiogenesis Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central regulators of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound disrupts this process, which is essential for supplying tumors with nutrients and oxygen.
Caption: this compound-mediated inhibition of the VEGF/VEGFR2 pathway.
The Angiopoietin/TIE2 Pathway
The Angiopoietin (ANG)-TIE2 signaling axis is another critical pathway in angiogenesis and vascular stabilization. TIE2 inhibition by this compound complements its anti-VEGFR2 activity, offering a more comprehensive blockade of tumor neovascularization.
Caption: Inhibition of the Angiopoietin/TIE2 signaling axis by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Reaction: In a 96-well plate, add the purified kinase and the this compound dilution (or DMSO for control). Incubate for 10-20 minutes at room temperature.
-
Initiation: Initiate the reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay (ELISA-based)
This protocol outlines a method to measure the inhibition of receptor tyrosine kinase phosphorylation in a cellular context.
Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs, EBC-1, MKN-45) in 96-well plates and allow them to adhere overnight.[4]
-
Serum Starvation (optional): For ligand-stimulated assays, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 4-6 hours.[4]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., HGF, VEGF) for a short period (e.g., 10-15 minutes).[4]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Use a phospho-specific sandwich ELISA kit to quantify the amount of phosphorylated target protein in the cell lysates.
-
Data Analysis: Normalize the phosphoprotein signal to the total protein concentration and calculate the percent inhibition at each this compound concentration to determine the IC50 value.
Western Blotting for Phospho-Kinase Detection
This protocol provides a standard procedure for detecting changes in protein phosphorylation via western blot.
Methodology:
-
Sample Preparation: Treat and lyse cells as described in the cellular phosphorylation assay. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein lysates in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well or 384-well plates at a predetermined density.[3]
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[3]
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a plate reader.[3]
-
Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and determine the IC50 value.
Conclusion
This compound is a potent kinase inhibitor with a unique profile of balanced activity against MET, TIE2, VEGFR2, and TRK kinases. This multi-targeted approach allows for the simultaneous blockade of key signaling pathways involved in tumor growth, angiogenesis, and therapeutic resistance. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. The comprehensive understanding of its mechanism and target profile is crucial for its continued development and potential clinical application in various oncology settings.
References
Altiratinib: A Comprehensive Technical Guide to a Switch Control Pocket Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altiratinib (DCC-2701) is a potent, orally bioavailable, type II kinase inhibitor that targets the switch control pocket of several key receptor tyrosine kinases (RTKs).[1][2][3] This unique mechanism of action allows for the inhibition of both wild-type and mutated forms of its target kinases.[2][3] this compound demonstrates balanced, single-digit nanomolar inhibition of MET, TIE2, VEGFR2, and TRK family kinases.[4][5] This multi-targeted profile enables this compound to concurrently block critical pathways involved in tumor growth, angiogenesis, invasion, and metastasis, as well as mechanisms of drug resistance.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the signaling pathways it modulates.
Mechanism of Action: A Switch Control Pocket Inhibitor
This compound is classified as a type II "switch control pocket" kinase inhibitor.[1] Unlike type I inhibitors that compete with ATP in the active "on" conformation of the kinase, type II inhibitors bind to the inactive "off" conformation.[1][6] Specifically, this compound targets a deep allosteric "switch pocket" adjacent to the ATP-binding site.[1][7]
The activation of a kinase involves a conformational change where the "activation loop" or "switch" moves to an "on" position.[1] By binding to the switch control pocket, this compound outcompetes the activation loop, effectively locking the kinase in an inactive state.[1] This mechanism is distinct from many other kinase inhibitors and contributes to its broad activity against both wild-type and mutant kinases.[2][7] The deep penetration of this compound into this pocket results in a slow off-rate and durable inhibition.[1]
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been extensively characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data, demonstrating its potent and balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| MET | 2.7 | [4][8][9] |
| MET (Y1230C) | 1.2 | [4][10] |
| MET (Y1230D) | 0.37 | [4][9] |
| MET (D1228N) | 1.3 | [4][10] |
| MET (M1250T) | 6 | [4][9] |
| TIE2 | 8.0 | [1][4][8] |
| VEGFR2 | 9.2 | [1][4][8] |
| TRKA (Trk1) | 0.85 | [1][4][5] |
| TRKB (Trk2) | 4.6 | [1][4][5] |
| TRKC (Trk3) | 0.83 | [1][4] |
| FLT3 | 9.3 | [4][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference(s) |
| EBC-1 (MET amplified) | MET Phosphorylation | 0.85 | [1][4][8] |
| MKN-45 (MET amplified) | MET Phosphorylation | 2.2 | [1][4][8] |
| U-87 (autocrine MET) | MET Phosphorylation | 6.2 | [4][9] |
| HUVEC (HGF-stimulated) | MET Phosphorylation | 2.3 | [5][10] |
| HUVEC (VEGF-stimulated) | VEGFR2 Phosphorylation | 4.7 | [5][8][10] |
| HUVEC (ANG1-stimulated) | TIE2 Phosphorylation | 1.0 | [5][8][10] |
| EA.hy926 (ANG1-stimulated) | TIE2 Phosphorylation | 2.6 | [5][8][10] |
| KM-12 (TPM3-TRKA fusion) | TRKA Phosphorylation | 1.4 | [5][10] |
| SK-N-SH (NGF-stimulated) | TRKA Phosphorylation | 1.2 | [5][10] |
| MV-4-11 (FLT3-ITD mutant) | Proliferation | 12 | [4][9] |
| A549 (HGF-induced) | Migration | 13 | [4][9] |
Signaling Pathways Targeted by this compound
This compound's multi-targeted profile allows it to inhibit several key signaling pathways implicated in cancer progression.
HGF/MET Signaling Pathway
The Hepatocyte Growth Factor (HGF)/MET signaling axis is crucial for cell proliferation, survival, motility, and invasion.[11][12] this compound effectively blocks this pathway by inhibiting MET kinase activity.
VEGF/VEGFR2 Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF)/VEGFR2 pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13] this compound's inhibition of VEGFR2 disrupts this process.
Angiopoietin/TIE2 Signaling Pathway
The Angiopoietin (Ang)/TIE2 signaling axis is also critical for angiogenesis, vascular stability, and the recruitment of perivascular cells.[14][15] By inhibiting TIE2, this compound further contributes to the disruption of tumor vasculature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the in vitro inhibitory activity of this compound against MET, TIE2, and VEGFR2 kinases.
Materials:
-
Recombinant human MET, TIE2, or VEGFR2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 10 µL of the diluted kinase to each well, except for the negative control wells (add kinase buffer instead).
-
Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the determination of this compound's inhibitory effect on ligand-stimulated receptor phosphorylation in cultured cells.
Materials:
-
Cell line of interest (e.g., HUVECs, EBC-1)
-
Cell culture medium and supplements
-
Ligand for stimulation (e.g., HGF, VEGF)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-MET, total-MET, etc.)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with supplemented lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Determine the IC50 value based on the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MKN-45, KM-12)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The evaluation of a kinase inhibitor like this compound follows a logical progression from in vitro characterization to cellular and in vivo studies.
Conclusion
This compound is a potent switch control pocket inhibitor with a unique, balanced profile against key drivers of tumor progression and angiogenesis. Its mechanism of action and multi-targeted nature make it a compelling candidate for the treatment of various solid tumors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in this compound and similar multi-targeted kinase inhibitors. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other agents, is warranted.[15]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. licorbio.com [licorbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Mechanism of Action: A Tri-modal Inhibitory Profile
An In-depth Technical Review of Preclinical Studies on Altiratinib
This compound (formerly DCC-2701) is a potent, orally bioavailable, spectrum-selective kinase inhibitor designed to address multiple hallmarks of cancer, including tumor growth, invasion, angiogenesis, and drug resistance.[1][2][3] Its development was based on the rationale of creating a single therapeutic agent that simultaneously inhibits key oncogenic driver mutations and pathways within the tumor microenvironment.[1][4][5] This is achieved through the balanced, single-digit nanomolar inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) receptor tyrosine kinases.[1][6] this compound also demonstrates potent activity against TRK family kinases (TRKA, TRKB, TRKC).[4][7]
This compound was engineered to bind to the "switch control pocket" of its target kinases, inducing a type II inactive conformation.[2][3] This mechanism allows for potent and balanced inhibition of three critical signaling pathways implicated in tumor progression and resistance to therapy:
-
HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET are crucial for cell proliferation, survival, and invasion. MET can be activated through ligand binding, gene amplification, or mutation, and is a known mechanism of resistance to other therapies, including those targeting VEGF.[1][8]
-
Angiopoietin/TIE2 Pathway: The angiopoietin (ANG)-TIE2 signaling axis is vital for vascular maturation and stability. It plays a significant role in tumor revascularization, particularly as an evasive mechanism following anti-VEGF therapy.[1][9]
-
VEGF/VEGFR2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are primary drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][5]
By concurrently blocking these three pathways, this compound aims to provide a more durable anti-cancer effect than agents targeting a single pathway.[1][6]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against its target kinases and in cellular assays. Its balanced potency is a key design feature.
Table 1: Kinase Inhibitory Activity (IC₅₀)
| Kinase Target | IC₅₀ (nM) | Source(s) |
| MET | 2.7 | [10] |
| MET (D1228H) | 3.6 | [10] |
| MET (Y1230C) | 1.2 | [10] |
| MET (M1250T) | 6.0 | [10] |
| TIE2 | 8.0 | [1][10] |
| VEGFR2 | 9.2 | [1][10] |
| TRKA (NTRK1) | 0.85 | [1][7][10] |
| TRKB (NTRK2) | 4.6 | [1][7][10] |
| TRKC (NTRK3) | 0.83 | [1][7][10] |
| FLT3 | 9.3 | [10] |
Table 2: Cellular Phosphorylation Inhibition (IC₅₀)
| Cell Line | Target Pathway | IC₅₀ (nM) | Source(s) |
| MKN-45 (Gastric Cancer) | MET | 2.2 | [1] |
| EBC-1 (NSCLC) | MET | 0.85 | [1] |
| U-87 MG (Glioblastoma) | MET (autocrine) | 6.2 | [1] |
| HUVEC | MET (HGF-stimulated) | 2.3 | [7] |
| HUVEC | TIE2 (ANG1-stimulated) | 1.0 | [7] |
| EA.hy926 | TIE2 (ANG1-stimulated) | 2.6 | [7] |
| HUVEC | VEGFR2 (VEGF-stimulated) | 4.7 | [7] |
| KM-12 (Colon Cancer) | TRKA (constitutive) | 1.4 | [7] |
| SK-N-SH (Neuroblastoma) | TRKA (NGF-stimulated) | 1.2 | [7] |
Table 3: Cell Proliferation Inhibition (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (nM) | Source(s) |
| EBC-1 | Non-Small Cell Lung | Potent | [7] |
| MKN-45 | Gastric | Potent | [7] |
| KM-12 | Colon | Potent | [7] |
| U-87 MG | Glioblastoma | > 1,000 | [7] |
| A549 | Lung | > 1,000 | [7] |
Note: "Potent" indicates significant inhibition, though specific IC₅₀ values were not always provided in the context of proliferation for all cell lines.
In Vivo Preclinical Efficacy
This compound has been evaluated in multiple preclinical cancer models, demonstrating significant anti-tumor activity both as a single agent and in combination with other therapies. A major focus of its preclinical investigation has been in bevacizumab-resistant glioblastoma.[4][9][11]
Glioblastoma Xenograft Models
Studies utilized glioblastoma stem cell (GSC) lines (GSC11 and GSC17) to create xenograft mouse models, which are particularly relevant for studying resistance to anti-angiogenic therapies like bevacizumab.[9]
Table 4: Efficacy in GSC17 Glioblastoma Xenograft Model (Tumor Volume)
| Treatment Group | Tumor Volume (mm³) at 3.5 weeks | Tumor Volume (mm³) at 4.5 weeks | Tumor Volume (mm³) at 5.5 weeks | Source(s) |
| Control | 4.5 ± 3.4 | 42.5 ± 13.9 | 56.9 ± 7.4 | [9] |
| Bevacizumab | 0.4 ± 0.4 | 0.05 ± 0.03 | 9.6 ± 4.6 | [9] |
| This compound | 0.1 ± 0.2 | 9.8 ± 3.9 | 10.1 ± 1.4 | [9] |
| This compound + Bevacizumab | 0.08 ± 0.1 | 0.04 ± 0.02 | 0.19 ± 0.11 | [9] |
Values are presented as mean ± SEM.
Table 5: Survival Analysis in Glioblastoma Xenograft Models
| Model | Treatment Group | Median Survival (days) | p-value vs Control | p-value vs Bevacizumab | Source(s) |
| GSC11 | Control | 26 | - | - | [9] |
| Bevacizumab | 35 | 0.017 | - | [9] | |
| This compound | 25 | 0.49 | - | [9] | |
| This compound + Bevacizumab | 35 | 0.006 | 0.239 | [9] | |
| GSC17 | Control | 36 | - | - | [9] |
| Bevacizumab | 67.5 | < 0.001 | - | [9] | |
| This compound + Bevacizumab | 83 | < 0.001 | 0.012 | [9] |
In these models, the combination of this compound and bevacizumab significantly reduced tumor volume, invasiveness, microvessel density, and infiltration of TIE2-expressing monocytes.[9] The combination also provided a significant survival benefit compared to bevacizumab alone in the GSC17 model.[9]
Other In Vivo Models and Pharmacokinetics
-
MKN-45 Gastric Cancer Model: In a pharmacodynamic study, a single oral dose of 30 mg/kg of this compound resulted in over 95% inhibition of MET phosphorylation for a full 24 hours.[10] A 10 mg/kg dose led to complete inhibition for 12 hours.[10]
-
PyMT Breast Cancer Model: In a syngeneic breast cancer model, this compound alone and in combination with paclitaxel inhibited primary tumor growth and significantly reduced lung metastasis.[7]
-
Blood-Brain Barrier Penetration: this compound achieves a brain-to-plasma concentration ratio of 0.23, indicating significant penetration of the murine blood-brain barrier, a crucial attribute for treating brain cancers like glioblastoma.[2][7]
Experimental Protocols
Western Blotting for MET Phosphorylation
To assess the inhibition of MET signaling, glioblastoma stem cells (GSC17 and GSC267) were treated with varying concentrations of this compound.[9] Following treatment, cells were stimulated with 40 ng/mL of hepatocyte growth factor (HGF) for 10 minutes to induce MET phosphorylation.[9] Cell lysates were then collected, and proteins were separated by SDS-PAGE. Western blotting was performed using primary antibodies against total MET and phosphorylated MET (pMET).[9] The blots were then incubated with secondary antibodies and visualized to determine the dose-dependent inhibition of HGF-stimulated MET phosphorylation by this compound.[9]
Cell Viability Assays
Cell viability was quantified using a resazurin-based assay.[7] Cells were seeded in 96-well or 384-well plates at densities ranging from 625 to 10,000 cells per well, depending on the cell line.[7] After allowing the cells to adhere, they were treated with various concentrations of this compound. The plates were incubated for 72 hours. Subsequently, resazurin was added to each well, and after a further incubation period, fluorescence was measured (excitation at 540 nm, emission at 600 nm) to quantify the number of viable cells.[7]
In Vivo Glioblastoma Xenograft Mouse Models
Female athymic nude mice were used for the in vivo studies.[9] Human glioblastoma stem cells (GSC11 or GSC17) were implanted subcutaneously into the flanks of the mice.[9] When tumors reached a specified volume, mice were randomized into four treatment groups: (1) control (vehicle), (2) bevacizumab alone (5 mg/kg, intraperitoneally, twice weekly), (3) this compound alone (30 mg/kg, oral gavage, daily), and (4) this compound combined with bevacizumab.[9] Tumor volumes were measured regularly using calipers. For survival studies, mice were monitored until they reached a predetermined endpoint (e.g., tumor size, body condition).[9] At the end of the experiments, tumors were harvested for further analysis, including immunofluorescence staining for markers of angiogenesis (CD31), mesenchymal transition, and monocyte infiltration (TIE2/F4/80).[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Deciphera Pharmaceuticals Announces Initiation of Phase 1 Cancer Trial for this compound (DCC-2701) MET/TIE2/VEGFR/TRK Kinase Inhibitor for Solid Tumors | Deciphera [deciphera.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Deciphera Pharmaceuticals Announces Study Results for this compound Demonstrating Inhibition of Tumor Growth and Invasiveness in Glioblastoma | Deciphera [deciphera.com]
Altiratinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altiratinib (DCC-2701) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) engineered to address the complexity of cancer by targeting key drivers of tumor growth, invasion, and drug resistance within the tumor microenvironment (TME).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted effects on the TME, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
This compound was designed for balanced, spectrum-selective inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases.[2][3][4] This triple-targeted approach not only inhibits tumor cell proliferation and survival but also disrupts the critical crosstalk between cancer cells and the surrounding stromal and immune cells that collectively contribute to a permissive and protective TME.[3][5] By simultaneously blocking these three major signaling pathways, this compound offers a promising strategy to overcome both intrinsic and acquired resistance to conventional and targeted cancer therapies.[3][4]
Mechanism of Action: A Triad of Inhibition
This compound's unique therapeutic profile stems from its ability to concurrently inhibit three receptor tyrosine kinases pivotal to tumor progression and the modulation of the TME.
-
MET (Hepatocyte Growth Factor Receptor): The HGF/MET signaling axis is a well-established driver of tumor cell proliferation, survival, invasion, and metastasis.[3] Aberrant MET activation, through genetic alterations or paracrine/autocrine signaling within the TME, is implicated in numerous cancers.[3] this compound potently inhibits both wild-type and mutated forms of MET, disrupting these oncogenic signals.[2][4]
-
TIE2 (Angiopoietin Receptor): The angiopoietin-TIE2 pathway is a critical regulator of vascular stability and angiogenesis.[3] Within the TME, TIE2 is expressed on endothelial cells and a subpopulation of pro-angiogenic monocytes/macrophages known as TIE2-expressing monocytes (TEMs).[5][6] By inhibiting TIE2, this compound can disrupt tumor neovascularization and modulate the function of these pro-tumoral immune cells.[6]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a hallmark of cancer.[5] Inhibition of this pathway is a clinically validated anti-cancer strategy. This compound's inhibition of VEGFR2 complements its anti-angiogenic effects through TIE2 blockade, offering a more comprehensive approach to disrupting tumor blood supply.[3]
The following diagram illustrates the interconnected signaling pathways targeted by this compound.
Quantitative Data: In Vitro Potency
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against its target kinases in both tumor and stromal cell lines. The following tables summarize key IC50 values reported in the literature.
Table 1: Inhibition of Kinase Phosphorylation in Tumor Cell Lines
| Cell Line | Cancer Type | Target Kinase | IC50 (nmol/L) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | MET | 0.85 | [3] |
| MKN-45 | Gastric Cancer | MET | 2.2 | [3] |
| U-87 MG | Glioblastoma | MET | 6.2 | [3] |
| KM-12 | Colorectal Cancer | TRKA | 1.4 | [7] |
Table 2: Inhibition of Kinase Phosphorylation in Endothelial Cells
| Cell Line | Cell Type | Stimulant | Target Kinase | IC50 (nmol/L) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | HGF | MET | 2.3 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | ANG1 | TIE2 | 1.0 | [2] |
| EA.hy926 | Human Umbilical Vein Endothelial Cells | ANG1 | TIE2 | 2.6 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | VEGF | VEGFR2 | 4.7 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on the tumor microenvironment. These protocols are based on standard laboratory procedures and can be adapted for specific research questions.
In Vivo Tumor Models
The antitumor activity of this compound is often evaluated in vivo using xenograft or syngeneic mouse models. Glioblastoma models, in particular, have been instrumental in demonstrating its efficacy.[6]
Experimental Workflow for In Vivo Glioblastoma Model
Protocol: Orthotopic Glioblastoma Xenograft Model
-
Cell Culture: Human glioblastoma stem-like cells (GSCs) are cultured in appropriate serum-free media supplemented with growth factors (e.g., EGF and bFGF).
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null) are used to prevent graft rejection.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
A burr hole is drilled in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
A suspension of GSCs (e.g., 1 x 10^5 cells in 5 µL PBS) is slowly injected into the brain parenchyma at a specific depth (e.g., 3 mm).
-
-
Tumor Growth Monitoring: If cells are engineered to express luciferase, tumor growth can be monitored non-invasively by bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and dosed orally with this compound (e.g., daily or twice daily), a comparator agent, or vehicle control.
-
Endpoint Analysis:
-
Survival: Monitor animals daily and record survival data.
-
Tumor Analysis: At the experimental endpoint, animals are euthanized, and brains are harvested. Tumors can be fixed in formalin for immunohistochemistry or dissociated into single-cell suspensions for flow cytometry.
-
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue, providing insights into changes in the TME, such as angiogenesis and immune cell infiltration.
Protocol: IHC for Microvascular Density and Macrophage Infiltration
-
Tissue Preparation:
-
Fix harvested tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Antigen Retrieval: Deparaffinize sections and rehydrate. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-based blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Microvascular Density: Anti-CD31 (PECAM-1) antibody.
-
Macrophage Infiltration: Anti-F4/80 (for mouse models) or Anti-CD68/CD163 (for humanized models or patient samples).
-
TIE2-Expressing Monocytes: Anti-TIE2 antibody.
-
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Acquire images using a brightfield microscope.
-
Quantify staining using image analysis software to determine the percentage of positive cells or vessel density.
-
Flow Cytometry
Flow cytometry allows for the quantification and characterization of various immune cell populations within the TME.
Protocol: Flow Cytometry for Tumor-Infiltrating Immune Cells
-
Tumor Dissociation:
-
Mince the fresh tumor tissue into small pieces.
-
Digest the tissue in a buffer containing enzymes such as collagenase and DNase I with agitation at 37°C.
-
Pass the cell suspension through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.
-
-
Immune Cell Isolation (Optional): Isolate leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS) for CD45+ cells.
-
Antibody Staining:
-
Resuspend cells in FACS buffer (PBS with BSA and sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies. A representative panel for identifying TEMs and other myeloid cells might include:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
F4/80 (macrophage marker)
-
Ly6G (neutrophil marker)
-
Ly6C (monocyte marker)
-
TIE2
-
-
Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using flow cytometry software. Gate on live, single, CD45+ cells to identify the immune infiltrate. Further gate on specific populations (e.g., CD11b+ F4/80+ TIE2+ cells) to quantify their abundance.
-
Cytokine Profiling
Multiplex immunoassays (e.g., Luminex) can be used to measure the levels of multiple cytokines and chemokines in tumor lysates or plasma, providing a snapshot of the inflammatory state of the TME.
Protocol: Multiplex Cytokine Assay
-
Sample Preparation:
-
Tumor Lysate: Homogenize snap-frozen tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Plasma: Collect whole blood in anticoagulant-containing tubes. Centrifuge to separate plasma.
-
-
Assay Procedure:
-
Perform the assay according to the manufacturer's instructions for the chosen multiplex panel (e.g., a panel including HGF, VEGF, angiopoietins, and various inflammatory cytokines).
-
Briefly, this involves incubating the sample with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
-
Data Acquisition and Analysis:
-
Read the plate on a Luminex or similar multiplex assay system.
-
Calculate cytokine concentrations based on standard curves using the instrument's software.
-
Conclusion
This compound's rational design as a balanced inhibitor of MET, TIE2, and VEGFR2 provides a powerful tool to combat cancer by targeting both the tumor cells and their supportive microenvironment.[2][3] Its demonstrated ability to inhibit tumor growth, invasion, and angiogenesis, while also modulating the immune landscape, underscores the potential of this multi-targeted approach.[5][6] The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other TME-modulating agents, facilitating the continued development of more effective cancer therapies.
References
- 1. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Altiratinib: A Multi-faceted Inhibitor of MET, TIE2, and VEGFR2 Pathways in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases critically involved in cancer progression, including MET, TIE2, and VEGFR2.[1][2][3][4] This balanced inhibitory profile offers a unique therapeutic strategy to simultaneously address tumor cell proliferation, invasion, angiogenesis, and the development of drug resistance.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on the MET, TIE2, and VEGFR2 signaling pathways, and detailed methodologies for key experimental assessments.
Mechanism of Action
This compound is a type II kinase inhibitor that stabilizes the inactive conformation of its target kinases by binding to the "switch control pocket".[3][4] This mode of binding contributes to its prolonged inhibitory activity.[2] By potently and simultaneously blocking the MET, TIE2, and VEGFR2 pathways, this compound disrupts key signaling axes that drive tumor growth, survival, and metastasis.
The MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is implicated in tumor cell proliferation, motility, and invasion.[1][2] Aberrant MET activation, through amplification or mutation, is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[1][2]
The TIE2 pathway, modulated by angiopoietins (ANG), plays a crucial role in angiogenesis and vascular stability.[1][2] TIE2 is also expressed on a subpopulation of pro-angiogenic macrophages (TIE2-expressing macrophages or TEMs), which contribute to the tumor microenvironment and resistance to anti-angiogenic therapies.[1]
The VEGFR2 pathway is a central regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.
By concurrently inhibiting these three pathways, this compound has the potential to overcome resistance mechanisms that emerge from the crosstalk between these signaling networks.[1][2] For instance, resistance to anti-VEGF therapies can involve the upregulation of the MET and TIE2 pathways.[1][2]
Quantitative Data
The inhibitory activity of this compound against its target kinases has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values.
Table 1: Biochemical Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) |
| MET | 2.7[7] |
| MET (mutant isoforms) | 0.37 - 6[7] |
| TIE2 | 8[7] |
| VEGFR2 | 9.2[7] |
| TRKA | 0.85[2] |
| TRKB | 4.6[2] |
| TRKC | 0.83[2] |
| FLT3 | 9.3[7] |
Table 2: Cellular Inhibition of Phosphorylation by this compound
| Cell Line | Target | Stimulant | IC50 (nM) |
| EBC-1 (NSCLC) | MET | - | 0.85[2][7] |
| MKN-45 (Gastric Cancer) | MET | - | 2.2[2][7] |
| U-87 (Glioblastoma) | MET | Autocrine | 6.2[2][7] |
| GSC17 & GSC267 (Glioblastoma Stem Cells) | MET | HGF | Dose-dependent inhibition[1] |
| HUVEC | MET | HGF | 2.3[8] |
| HUVEC | TIE2 | ANG1 | 1.0[8] |
| EA.hy926 | TIE2 | ANG1 | 2.6[8] |
| HUVEC | VEGFR2 | VEGF | 4.7[8] |
| KM-12 (Colon Cancer) | TRKA | - | 1.4[8] |
| K562 | TRKA | NGF | 0.69[8] |
| SK-N-SH | TRKA | NGF | 1.2[8] |
Table 3: Inhibition of Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| EBC-1 | NSCLC | Potent Inhibition[8] |
| MKN-45 | Gastric Cancer | Potent Inhibition[8] |
| KM-12 | Colon Cancer | 3.8[9] |
| MV-4-11 (FLT3-ITD) | Leukemia | 12[7] |
| A549, A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87 | Various | > 1,000[8] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: MET Signaling Pathway Inhibition by this compound.
Caption: TIE2 and VEGFR2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the impact of this compound.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Methodology:
-
Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used.[10]
-
Procedure:
-
Purified recombinant kinase (e.g., MET, TIE2, VEGFR2) is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and a detection reagent containing a europium cryptate-labeled antibody specific for the phosphorylated substrate and a streptavidin-XL665 conjugate is added.
-
After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software such as Prism (GraphPad).
Cellular Phosphorylation Assays
Objective: To assess the ability of this compound to inhibit the phosphorylation of target kinases within a cellular context.
Methodology:
-
Cell Lines: A variety of cell lines are used, including those with known MET amplification (e.g., EBC-1, MKN-45) or those that can be stimulated with specific ligands (e.g., HUVECs, glioblastoma stem cells).[1][2][8]
-
Procedure:
-
Cells are cultured to a suitable confluency and then serum-starved to reduce basal kinase activity.
-
Cells are pre-incubated with various concentrations of this compound for a specified time.
-
For ligand-inducible systems, cells are stimulated with the appropriate ligand (e.g., HGF for MET, ANG1 for TIE2, VEGF for VEGFR2) for a short period (e.g., 10 minutes).[1][8]
-
Cells are lysed, and protein concentrations are determined.
-
Phosphorylation of the target kinase is assessed by Western blotting or ELISA.
-
-
Western Blotting:
-
Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-MET).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is often stripped and re-probed for the total protein of the target kinase and a loading control (e.g., tubulin) to ensure equal loading.[1]
-
-
ELISA: A sandwich ELISA format can be used to quantify the amount of phosphorylated protein in the cell lysate.[11]
Cell Proliferation Assays
Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates at a predetermined density.[2]
-
After allowing the cells to attach, they are treated with a range of concentrations of this compound.
-
Cell viability is quantified using a resazurin-based assay (e.g., CellTiter-Blue) or other similar metabolic assays.[2][8] The fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used.[1][12]
-
Procedure:
-
Human cancer cells (e.g., glioblastoma stem cells, MKN-45) are implanted subcutaneously or orthotopically into the mice.[1][2]
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, comparator drug, combination therapy).[1][12]
-
This compound is typically administered orally.
-
Tumor volume is measured regularly using calipers. For orthotopic models, tumor burden can be monitored by bioluminescence imaging.[13]
-
Animal survival is also monitored as a key endpoint.[1]
-
-
Pharmacodynamic Assessments: At the end of the study, tumors can be excised and analyzed for target modulation (e.g., levels of phosphorylated MET), cell proliferation markers (e.g., Ki-67), and markers of angiogenesis (e.g., CD31).[1][2]
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a potent inhibitor of the MET, TIE2, and VEGFR2 receptor tyrosine kinases, demonstrating a balanced inhibitory profile that translates into anti-tumor activity in preclinical models. Its ability to simultaneously block multiple key pathways involved in tumor growth, angiogenesis, and drug resistance provides a strong rationale for its clinical development in various cancers, particularly in settings where these pathways are dysregulated or contribute to therapeutic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other multi-targeted kinase inhibitors.
References
- 1. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Altiratinib's Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases implicated in cancer progression, including MET, TIE2, VEGFR2, and TRK kinases.[1] A critical attribute of this compound for the treatment of central nervous system (CNS) malignancies is its demonstrated ability to cross the blood-brain barrier (BBB). Preclinical studies have shown significant penetration of this compound into the CNS, a characteristic that is of considerable interest for the development of therapies for primary brain tumors, such as glioblastoma, and brain metastases.[2][3] This technical guide provides an in-depth overview of the available data on this compound's BBB penetration, its mechanism of action, and the experimental methodologies used to evaluate its CNS distribution.
Mechanism of Action and Therapeutic Rationale
This compound was designed to concurrently inhibit multiple signaling pathways crucial for tumor growth, angiogenesis, and resistance to therapy.[3] Its targets—MET, TIE2, and VEGFR2—are key players in tumor vascularization and cell proliferation.[3] The tropomyosin receptor kinases (TRKs) are also important targets, as alterations in these pathways are oncogenic drivers in a variety of tumors. By simultaneously blocking these pathways, this compound has the potential to overcome resistance mechanisms that can emerge when targeting a single pathway.
Targeted Signaling Pathways
The signaling cascades initiated by MET, TIE2, VEGFR2, and TRK are complex and interconnected. This compound's inhibitory action on these kinases disrupts downstream signaling, leading to reduced tumor cell proliferation, survival, and angiogenesis.
Quantitative Data on this compound's Activity and BBB Penetration
The following tables summarize the key quantitative data for this compound, including its in vitro potency against target kinases and its in vivo blood-brain barrier penetration.
In Vitro Kinase Inhibition
This compound demonstrates potent inhibition of its primary kinase targets in biochemical assays.
| Kinase Target | IC50 (nmol/L) |
| MET | 2.7 |
| TIE2 | 8.0 |
| VEGFR2 | 9.2 |
| TRKA | 0.85 |
| TRKB | 4.6 |
| TRKC | 0.83 |
| Table 1: In Vitro Inhibitory Activity of this compound Against Purified Kinase Domains. Data sourced from Smith et al., 2015.[4] |
Cellular Phosphorylation Inhibition
This compound effectively inhibits the phosphorylation of its target receptors in cellular assays.
| Cell Line | Target Phosphorylation | IC50 (nmol/L) |
| EBC-1 | MET | 0.85 |
| MKN-45 | MET | 2.2 |
| U-87 MG | MET | 6.2 |
| Table 2: Inhibition of MET Phosphorylation in Various Cancer Cell Lines. Data sourced from Smith et al., 2015.[4] |
In Vivo Blood-Brain Barrier Penetration
A key study in mice has quantified the extent of this compound's penetration into the central nervous system.
| Animal Model | Parameter | Value |
| Mouse | Brain:Plasma Ratio | 0.23 |
| Table 3: In Vivo Blood-Brain Barrier Penetration of this compound. This ratio indicates significant distribution of the compound into the brain tissue relative to plasma concentrations. Data sourced from Smith et al., 2015.[4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vivo Assessment of Blood-Brain Barrier Penetration in Mice
The following protocol is a representative methodology for determining the brain-to-plasma concentration ratio of a compound like this compound in a murine model.
Detailed Steps:
-
Animal Model: Female nude mice are typically used. All procedures should be performed in compliance with institutional and national guidelines for animal welfare.[4]
-
Dosing: this compound is administered as a single oral dose, often at concentrations of 10 mg/kg or 30 mg/kg. A vehicle control (e.g., 0.4% HPMC) is administered to a control group.[4]
-
Sample Collection: At predetermined time points post-dosing, whole blood is collected. Following blood collection, mice are euthanized, and the circulatory system is perfused with saline to remove residual blood from the brain tissue. The whole brain is then carefully excised.
-
Sample Processing: Blood samples are centrifuged to separate the plasma. The brain tissue is weighed and homogenized in a suitable buffer.
-
Quantification: The concentration of this compound in both the plasma and the brain homogenate is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated by dividing the concentration of this compound in the brain tissue (often expressed as ng/g of tissue) by the concentration in the plasma (ng/mL).
In Vitro Blood-Brain Barrier Permeability Assay
In vitro models are valuable for screening the BBB permeability of compounds in a higher-throughput manner. A common method is the Transwell assay.
Detailed Steps:
-
Cell Culture: A monolayer of brain microvascular endothelial cells is cultured on a semi-permeable membrane within a Transwell insert. This insert separates an apical (luminal or "blood") compartment from a basolateral (abluminal or "brain") compartment. To better mimic the in vivo environment, these cells can be co-cultured with astrocytes and pericytes on the opposite side of the membrane.
-
Barrier Integrity: The formation of a tight endothelial barrier is monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Experiment: Once a stable and high TEER is achieved, this compound is added to the apical chamber.
-
Sampling and Analysis: At various time points, samples are taken from the basolateral chamber, and the concentration of this compound that has crossed the endothelial monolayer is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the in vitro BBB model.
Conclusion
References
- 1. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Altiratinib Cellular Assay for Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Altiratinib (DCC-2701) is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1][2] It is designed to inhibit tumor initiation, progression, and drug resistance by targeting MET, TIE2 (TEK), and VEGFR2 kinases.[3] Additionally, it shows inhibitory activity against FLT3 and Trk family kinases (TrkA, TrkB, TrkC).[1][2] The c-Met signaling pathway, in particular, is frequently dysregulated in glioblastoma (GBM), contributing to tumor growth, invasion, and resistance to therapy.[4][5][6][7][8] this compound has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain cancers like glioblastoma.[1][2][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against glioblastoma cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various glioblastoma-related assays.
| Cell Line/Target | Assay Type | IC50 Value (nM) | Reference |
| U-87 Glioblastoma | MET Phosphorylation | 6.2 | [1] |
| GSC6-27 | Cell Viability | ~100 | [9] |
| GSC7-2 | Cell Viability | >1000 | [9] |
| GSC11 | Cell Viability | ~500 | [9] |
| GSC17 | Cell Viability | ~100 | [9] |
| GSC231 | Cell Viability | ~100 | [9] |
| GSC295 | Cell Viability | >1000 | [9] |
| GSC20 | Cell Viability | >1000 | [9] |
Signaling Pathway and Drug Mechanism
The diagram below illustrates the c-Met signaling pathway, a key driver in glioblastoma, and the inhibitory action of this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream pro-oncogenic pathways such as RAS/MAPK, PI3K/AKT, and STAT3.[4][6] These pathways promote cell proliferation, survival, invasion, and angiogenesis. This compound acts as a potent inhibitor of c-Met phosphorylation, thereby blocking the activation of these downstream signaling cascades.[1][10][11]
Experimental Protocols
This section details the protocol for determining the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials and Reagents
-
Cell Lines: Human glioblastoma cell lines (e.g., U-87 MG) or patient-derived glioblastoma stem-like cells (GSCs).
-
Culture Media: Appropriate cell culture medium (e.g., MEM for U-87, or specialized neurosphere medium for GSCs) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin.[12]
-
This compound (DCC-2701): To be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (e.g., WST-1, PrestoBlue).
-
DMSO (Dimethyl sulfoxide): Vehicle control.
-
Phosphate-Buffered Saline (PBS): For washing cells.
-
Trypsin-EDTA: For cell detachment.
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Experimental Workflow
The following diagram outlines the key steps of the cellular assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. c-Met signaling induces a reprogramming network and supports the glioblastoma stem-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. C-MET overexpression and amplification in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overexpression of c-Met is Associated with Poor Prognosis in Glioblastoma Multiforme: A Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AI-25: THE NOVEL c-MET INHIBITOR this compound (DCC-2701) INHIBITS TUMOR GROWTH AND INVASION IN A BEVACIZUMAB RESISTANT GLIOBLASTOMA MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rutaecarpine Inhibits U87 Glioblastoma Cell Migration by Activating the Aryl Hydrocarbon Receptor Signaling Pathway [frontiersin.org]
Application Notes and Protocols for In Vitro Use of Altiratinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altiratinib (also known as DCC-2701) is a potent, orally bioavailable, multi-targeted kinase inhibitor.[1][2] It is designed to address multiple hallmarks of cancer by simultaneously inhibiting key signaling pathways involved in tumor growth, progression, angiogenesis, and drug resistance.[3][4][5] this compound functions as a "switch control pocket" inhibitor, inducing an inactive conformation of its target kinases.[3][4] Its primary targets include MET, TIE2, VEGFR2, and TRK kinases.[1][2][6] These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action and Target Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[2] The inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, migration, and angiogenesis.
Key Targets and Pathways:
-
MET (c-Met/HGFR): The MET receptor, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, survival, and invasion.[3] this compound effectively inhibits both wild-type and mutated forms of MET.[3][4][5]
-
TIE2 (TEK): TIE2 and its ligand Angiopoietin-1 (ANG-1) are critical for vascular stabilization and angiogenesis.[7] By inhibiting TIE2, this compound can disrupt tumor vasculature.
-
VEGFR2 (KDR): Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] this compound's inhibition of VEGFR2 contributes to its anti-angiogenic properties.
-
TRK (TrkA, TrkB, TrkC): The Tropomyosin Receptor Kinase family is involved in neuronal development and has been identified as an oncogenic driver in various cancers.[6][8]
The simultaneous inhibition of these pathways makes this compound a promising agent for overcoming resistance mechanisms that can arise from the activation of alternative signaling routes.[3]
Below is a diagram illustrating the signaling pathways targeted by this compound.
Caption: Signaling pathways targeted by this compound.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MET | 2.7[1][7][9] |
| MET (mutant isoforms) | 0.37 - 6[1][6][9] |
| TIE2 | 8.0[1][7][9] |
| VEGFR2 | 9.2[1][7][9] |
| TRKA (Trk1) | 0.85[1][3][9] |
| TRKB (Trk2) | 4.6[1][3][9] |
| TRKC (Trk3) | 0.83[1][3] |
| FLT3 | 9.3[1][9] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| EBC-1 | Non-Small Cell Lung Cancer | MET Phosphorylation | 0.85[1][3] |
| MKN-45 | Gastric Cancer | MET Phosphorylation | 2.2[1][3] |
| U-87 MG | Glioblastoma | MET Phosphorylation | 6.2[1][3][9] |
| HUVEC | - | HGF-stimulated MET Phosphorylation | 2.3[6] |
| HUVEC | - | VEGF-stimulated VEGFR2 Phosphorylation | 4.7[6][7] |
| HUVEC | - | ANG1-stimulated TIE2 Phosphorylation | 1.0[6][7] |
| EA.hy926 | - | ANG1-stimulated TIE2 Phosphorylation | 2.6[6][7] |
| KM-12 | Colon Cancer | TRKA Phosphorylation | 1.4[6] |
| K562 | Chronic Myelogenous Leukemia | NGF-stimulated TRKA Phosphorylation | 0.69[6] |
| SK-N-SH | Neuroblastoma | NGF-stimulated TRKA Phosphorylation | 1.2[6] |
| A549 | Non-Small Cell Lung Cancer | HGF-induced Cell Migration | 13[1][9] |
| MV-4-11 | Acute Myeloid Leukemia | Cell Proliferation | 12[1][9] |
| EBC-1 | Non-Small Cell Lung Cancer | Cell Proliferation | Potent Inhibition (IC50 not specified)[6] |
| MKN-45 | Gastric Cancer | Cell Proliferation | Potent Inhibition (IC50 not specified)[6] |
| KM-12 | Colon Cancer | Cell Proliferation | Potent Inhibition (IC50 not specified)[6] |
| M-NFS-60 | Myeloid Leukemia | Cell Proliferation | 770[6] |
| Various Glioblastoma Stem Cell Lines | Glioblastoma | Cell Viability | Sensitive (IC50 < 2.5 µM) to Resistant (IC50 > 2.5 µM)[10] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
Cell Viability / Proliferation Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well or 384-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Kinase Phosphorylation Assay (ELISA or Western Blot)
This protocol is designed to measure the inhibition of receptor tyrosine kinase phosphorylation by this compound.
Caption: Workflow for a kinase phosphorylation assay.
Materials:
-
Cell line of interest (e.g., HUVEC, EBC-1, MKN-45)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Ligand for stimulation (e.g., HGF, VEGF, ANG-1)
-
Lysis buffer with protease and phosphatase inhibitors
-
Phospho-specific and total protein antibodies for the kinase of interest
-
ELISA kit or Western blot reagents
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.[3]
-
-
Serum Starvation (Optional):
-
For some assays, it may be necessary to serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 4 to 6 hours.[3]
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., 40-50 ng/mL HGF, 200 ng/mL VEGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.[3]
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection:
-
For ELISA: Follow the manufacturer's instructions for the phospho-kinase ELISA kit.[3]
-
For Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or the ELISA signal.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized values against the this compound concentration to determine the IC50.
-
Cell Migration Assay
This protocol assesses the effect of this compound on HGF-induced cell migration.
Materials:
-
Cell line capable of migration in response to HGF (e.g., A549)
-
Migration assay plates (e.g., Oris™ Cell Migration Assay)
-
Serum-free medium and medium with low serum (e.g., 0.5% FBS)
-
This compound stock solution
-
HGF
-
Calcein-AM (for fluorescent labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into the migration assay plates with stoppers in place and allow them to form a confluent monolayer around the stopper.[3]
-
-
Creation of Migration Zone:
-
After overnight incubation, remove the stoppers to create a cell-free detection zone.[3]
-
-
Compound and Ligand Treatment:
-
Cell Staining and Imaging:
-
Quantification and Analysis:
-
Measure the fluorescence in the detection zone using a plate reader.[3]
-
Calculate the percentage of migration inhibition relative to the HGF-treated control and determine the IC50.
-
Conclusion
This compound is a potent inhibitor of key oncogenic signaling pathways. The provided protocols and concentration guidelines offer a starting point for in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response studies are crucial for determining the optimal working concentration of this compound in any given cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Altiratinib Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in-vivo efficacy of altiratinib, a multi-targeted kinase inhibitor. The included data and methodologies are intended to guide researchers in designing and executing robust preclinical studies.
Introduction
This compound (DCC-2701) is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases, including c-Met (MET), Tropomyosin receptor kinases (TRK A, B, and C), TIE2, and VEGFR2.[1][2][3] These kinases are crucial regulators of cellular processes such as proliferation, survival, motility, and angiogenesis, and their aberrant activation is implicated in tumor growth and metastasis.[2][4] this compound's mechanism of action involves binding to the switch control pocket of these kinases, inducing an inactive conformation and thereby blocking downstream signaling pathways.[5] This multi-targeted approach allows this compound to inhibit tumor initiation, progression, and mechanisms of drug resistance.[5]
Quantitative Data Summary
The following tables summarize the in-vitro potency of this compound against various kinases and cell lines, as well as reported in-vivo study parameters.
Table 1: this compound In-Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| MET | 2.7 |
| MET (mutant forms) | 0.3 - 6 |
| TRKA (Trk1) | 0.85 - 0.9 |
| TRKB (Trk2) | 4.6 |
| TRKC (Trk3) | 0.8 - 0.83 |
| TIE2 | 8 |
| VEGFR2 | 9.2 |
| FLT3 | 9.3 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][6]
Table 2: this compound In-Vitro Cellular Activity
| Cell Line | Target Pathway | IC50 (nM) |
| K562 | NGF-stimulated TRKA phosphorylation | 0.69 |
| SK-N-SH | NGF-stimulated TRKA phosphorylation | 1.2 |
| KM-12 | Constitutive TRKA phosphorylation | 1.4 |
| HUVECs | HGF-stimulated MET phosphorylation | 2.3 |
| HUVECs | ANG1-stimulated TIE2 phosphorylation | 1.0 |
| EA.hy926 | ANG1-stimulated TIE2 phosphorylation | 2.6 |
| HUVECs | VEGF-stimulated VEGFR2 phosphorylation | 4.7 |
| EBC-1 | MET-amplified proliferation | Potent Inhibition |
| MKN-45 | MET-amplified proliferation | Potent Inhibition |
| KM-12 | TPM3-TRKA fusion proliferation | Potent Inhibition |
| MV-4-11 | FLT3-ITD mutant proliferation | 12 |
Data sourced from Selleck Chemicals and MedChemExpress.[1][6]
Table 3: this compound In-Vivo Xenograft Model Parameters
| Animal Model | Cell Line | Dosage | Administration Route |
| Female Nude Mice | MKN-45 | 10 and 30 mg/kg | Oral |
| Mouse Model | U87 (Glioma) | Not Specified | Systemic |
| PyMT Syngeneic Model | Mammary Tumor | Not Specified | Not Specified |
Data sourced from Selleck Chemicals.[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.
Xenograft Mouse Model Experimental Workflow
Caption: Workflow for an this compound xenograft mouse model study.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Select appropriate cancer cell lines with known alterations in this compound's target pathways (e.g., MET-amplified MKN-45 or EBC-1 cells, TPM3-TRKA fusion KM-12 cells).
-
Culture Conditions: Grow cells in the recommended complete medium, ensuring they are free from contamination.[7] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.[7]
2. Animal Models
-
Strain: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice) to prevent rejection of the human tumor xenograft.[8][9]
-
Age and Sex: Typically, 4-6 week old female mice are used.[7][9] An exception is made for prostate cancer models where male mice are used.[9]
-
Acclimatization: Allow mice to acclimate to the facility for at least 3-5 days before any experimental procedures.[7]
-
Housing: House mice in specific-pathogen-free (SPF) conditions.[10]
3. Tumor Cell Implantation
-
Cell Preparation:
-
Harvest cells that are in the logarithmic growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).[7]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >95%.[7]
-
Resuspend the cell pellet in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to the desired concentration (e.g., 3 x 10^6 cells per injection).[7]
-
-
Injection Procedure:
4. Tumor Growth Monitoring and Treatment
-
Tumor Measurement:
-
Randomization and Treatment Initiation:
-
When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[7][8]
-
Prepare this compound for oral administration in a suitable vehicle.
-
Administer this compound or the vehicle control to the respective groups at the predetermined dosages (e.g., 10 mg/kg, 30 mg/kg) and schedule.[1]
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights throughout the study.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
5. Endpoint Analysis
-
Study Termination: Euthanize mice when tumors reach the protocol-defined endpoint (e.g., a specific volume limit) or at the end of the study period.
-
Data Analysis:
-
Tissue Collection: At necropsy, excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry, or molecular analysis).
Disclaimer: This protocol is a general guideline. All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Researchers should optimize specific parameters such as cell numbers, vehicle formulation, and treatment schedules based on their experimental goals and cell lines used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Altiratinib in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration and dosage of Altiratinib (also known as DCC-2701) in murine models, based on preclinical research. This compound is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, VEGFR2, and TRK.[1][2] This document outlines established dosages, formulation methods, and experimental protocols to guide researchers in designing in vivo studies.
Data Presentation: In Vivo Dosage and Administration of this compound
The following tables summarize the oral dosages of this compound used in various mouse models as reported in preclinical studies.
Table 1: this compound Dosage in Xenograft Mouse Models
| Mouse Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |
| MKN-45 (gastric cancer) | 10 mg/kg, once daily (QD) | Oral gavage | 0.4% Hydroxypropylmethylcellulose (HPMC) | Efficacy and Pharmacodynamics | [3] |
| MKN-45 (gastric cancer) | 30 mg/kg, once daily (QD) | Oral gavage | 0.4% HPMC | Efficacy and Pharmacodynamics | [3][4] |
| MKN-45 (gastric cancer) | 5 mg/kg, twice daily (BID) | Oral gavage | 0.4% HPMC | Efficacy | [3] |
| GSC11 (glioblastoma) | 10 mg/kg, twice daily (BID) | Oral gavage | 0.4% HPMC | Efficacy (monotherapy and combination) | [5] |
| GSC17 (glioblastoma) | 10 mg/kg, twice daily (BID) | Oral gavage | 0.4% HPMC | Efficacy (monotherapy and combination) | [5] |
| U87-MG (glioblastoma) | Not specified in detail | Oral gavage | Not specified in detail | Survival and Pharmacodynamics | [6] |
| A375 (melanoma) | Not specified in detail | Oral gavage | 0.4% HPMC | Efficacy | [3] |
| SKOV3 (ovarian cancer) | 10 or 20 mg/kg, for 28 days | Not specified | Not specified | Tumor burden reduction | [7] |
Table 2: Pharmacodynamic Effects of Oral this compound Administration
| Mouse Model | Dosage | Effect | Time Point | Reference |
| MKN-45 xenograft | 30 mg/kg (single oral dose) | >95% inhibition of MET phosphorylation | 24 hours | [4][] |
| MKN-45 xenograft | 10 mg/kg (single oral dose) | Complete inhibition of MET phosphorylation, 73% at 24 hours | 12 hours | [4] |
| PyMT syngeneic breast cancer | Not specified in detail | Reduced tumoral TIE2+ stromal cell density and lung metastasis | 3 weeks | [3][6] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Formulation
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound (DCC-2701) powder
-
0.4% Hydroxypropylmethylcellulose (HPMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the mice, calculate the total amount of this compound needed. For a 20g mouse at 10 mg/kg, you would need 0.2 mg per mouse.
-
Prepare the vehicle: Prepare a 0.4% HPMC solution by dissolving the appropriate amount of HPMC powder in sterile water. Gentle heating and stirring may be required to fully dissolve the HPMC. Allow the solution to cool to room temperature.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 0.4% HPMC vehicle to achieve the desired final concentration. A common dosing volume for mice is 100 µL to 200 µL.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no adverse reactions.
-
The suspension should be prepared fresh daily and vortexed before each administration to ensure homogeneity.
-
Protocol 2: In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.[3][5]
Materials:
-
Female nude mice (4-6 weeks old)[5]
-
Cancer cell line of interest (e.g., MKN-45, GSC11)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles for cell implantation
-
Calipers for tumor measurement
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (0.4% HPMC)
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cells under appropriate conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10^5 cells for GSC11).[5]
-
Tumor Cell Implantation: Inoculate the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., average volume of 100-200 mm³), use calipers to measure the tumor dimensions (length and width). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach the desired average volume, randomize the mice into treatment and control groups (e.g., n=10 per group).[3]
-
Drug Administration:
-
Efficacy Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days).[3]
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as pharmacodynamics (see Protocol 3).
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for an in vivo efficacy study.
References
- 1. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: Western Blot Analysis for p-MET Inhibition by Altiratinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with significant activity against MET, TIE2, and VEGFR2.[1][2][3][4] The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[1]
Upon HGF binding, MET dimerizes and autophosphorylates at specific tyrosine residues (Tyr1234/1235) in its kinase domain, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[5] this compound is designed to inhibit this critical phosphorylation step, thereby blocking MET-driven oncogenic signaling.[2][4]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantitatively assess the inhibitory effect of this compound on MET phosphorylation in cancer cell lines.
Key Concepts & Signaling Pathway
The MET signaling pathway is a critical regulator of cell growth and motility. The binding of HGF to the MET receptor triggers a cascade of phosphorylation events that activate downstream effectors. This compound acts as a type II inhibitor, binding to the inactive conformation of the MET kinase and preventing its phosphorylation and subsequent activation.
Quantitative Data Summary
This compound has demonstrated potent inhibition of MET phosphorylation across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | MET Status | p-MET Inhibition IC50 (nM) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | Amplified | 0.85 | [1][6] |
| MKN-45 | Gastric Cancer | Amplified | 2.2 | [1][6] |
| U-87 MG | Glioblastoma | HGF/MET Co-expressed | 6.2 | [1][6] |
| HUVEC | Endothelial Cells | HGF-Stimulated | 2.3 | [7] |
Experimental Protocol: Western Blot for p-MET
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-MET and total MET levels.
Materials and Reagents
-
Cell Lines: EBC-1, MKN-45, or U-87 MG cells
-
This compound (DCC-2701): Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Recombinant Human HGF: For cell lines requiring stimulation.
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[8]
-
BCA Protein Assay Kit
-
SDS-PAGE Gels: 4-12% Bis-Tris gels are recommended.[8]
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.[8]
-
Membranes: PVDF or nitrocellulose membranes.[9]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (Tyr1234/1235) antibody
-
Rabbit or Mouse anti-total MET antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Capable of detecting chemiluminescent signals.
Experimental Workflow
Step-by-Step Method
1. Cell Culture and Treatment: a. Seed cells (e.g., EBC-1, MKN-45, or U-87 MG) in appropriate culture plates and grow to 70-80% confluency.[8] b. For cell lines requiring ligand stimulation (e.g., HUVEC), serum-starve the cells overnight before treatment.[5] c. Prepare serial dilutions of this compound in culture media. A common concentration range to test is 0.1 nM to 1000 nM. d. Treat the cells with the various concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control. e. If required, stimulate the cells with HGF (e.g., 100 ng/mL) for a short period (e.g., 20 minutes) before lysis.[5]
2. Cell Lysate Preparation: a. Aspirate the culture media and wash the cells twice with ice-cold PBS.[8] b. Add ice-cold lysis buffer supplemented with inhibitors to the plate.[8] c. Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[8] d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[9] b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9] Include a molecular weight marker. c. Run the gel according to the manufacturer's recommendations.[9] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
5. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10] b. Incubate the membrane with the primary antibody (e.g., anti-p-MET) diluted in blocking buffer overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 10 minutes each with TBST.[9] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[8] b. Capture the chemiluminescent signal using an imaging system. c. To analyze total MET and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 5b through 6b. d. Perform densitometry analysis on the resulting bands to quantify the protein levels. e. Normalize the p-MET signal to the total MET signal for each sample. Further normalization to the loading control (e.g., GAPDH) can account for loading inaccuracies. f. Plot the normalized p-MET levels against the concentration of this compound to determine the IC50 value.
Troubleshooting and Considerations
-
Signal Saturation: Ensure that the detected signals for both the target protein and the loading control are within the linear range of detection of the imaging system to allow for accurate quantification.[12] This may require optimizing antibody concentrations and exposure times.
-
Loading Controls: Housekeeping proteins like GAPDH or β-actin are commonly used for normalization. However, it is crucial to verify that the expression of the chosen loading control is not affected by the experimental treatments.[13]
-
Stripping and Re-probing: While efficient, stripping can lead to some protein loss. It is important to confirm efficient removal of the previous antibodies and the integrity of the target protein after stripping.
-
Data Reproducibility: To ensure the reliability of the quantitative data, it is essential to perform multiple biological replicates.[14]
By following this detailed protocol, researchers can effectively and quantitatively evaluate the inhibitory activity of this compound on MET phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Differential responses of MET activations to MET kinase inhibitor and neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. origene.com [origene.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Multi-strip Western blotting to increase quantitative data output - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Altiratinib in Sensitive Cell Lines: EBC-1 and MKN-45
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, including MET, Tropomyosin receptor kinases (TRK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in two preclinical cancer cell line models, EBC-1 (non-small cell lung cancer) and MKN-45 (gastric cancer), which exhibit sensitivity to the compound due to MET gene amplification.[1][4][5][6][7][8][9][10][11][12]
The EBC-1 cell line, derived from human lung squamous carcinoma, and the MKN-45 cell line, from human gastric adenocarcinoma, both harbor MET gene amplification, leading to overexpression and constitutive activation of the MET receptor.[4][5][6][7][9][10][12] This genetic characteristic makes them highly dependent on MET signaling for proliferation and survival, and thus particularly susceptible to MET-targeted inhibitors like this compound.[1][8][13]
These application notes are intended to guide researchers in designing and executing experiments to study the effects of this compound on these sensitive cell lines, facilitating further investigation into its therapeutic potential.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| MET Phosphorylation | EBC-1 | ELISA | 0.85 | [8][13] |
| MET Phosphorylation | MKN-45 | ELISA | 2.2 | [8][13] |
| Cellular Proliferation | EBC-1 | Resazurin Assay | Not explicitly stated, but potent inhibition observed | [1][8][13] |
| Cellular Proliferation | MKN-45 | Resazurin Assay | Potent inhibition observed | [1][8][13] |
| TRKA, B, C | - | Kinase Assay | 0.9, 4.6, 0.8 | [1] |
| TIE2 | - | Kinase Assay | 8.0 | [8] |
| VEGFR2 | - | Kinase Assay | 9.2 | [8] |
Table 2: Cell Seeding Densities for Proliferation Assays
| Cell Line | Seeding Density (cells/well) | Plate Format | Reference |
| EBC-1 | 2,500 | 96-well | [1][8] |
| MKN-45 | 5,000 | 96-well | [1][8] |
Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the simplified signaling cascades of MET, TRK, and VEGFR, which are targeted by this compound.
Caption: Simplified c-MET signaling pathway inhibited by this compound.
Caption: Simplified TRK signaling pathway inhibited by this compound.
Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound on EBC-1 and MKN-45 cells.
Protocol 1: Cell Proliferation Assay (Resazurin-Based)
This protocol is used to determine the effect of this compound on the proliferation of EBC-1 and MKN-45 cells.
Materials:
-
EBC-1 or MKN-45 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~540/590 nm)
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. accegen.com [accegen.com]
- 5. EBC-1 Cells [cytion.com]
- 6. Cellosaurus cell line MKN45 (CVCL_0434) [cellosaurus.org]
- 7. accegen.com [accegen.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. Resistance to crizotinib in a cMET gene amplified tumor cell line is associated with impaired sequestration of crizotinib in lysosomes [imrpress.com]
- 12. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating Altiratinib Efficacy in an Orthotopic U87-MG Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies. The U-87 MG cell line, derived from a human malignant glioma, is a cornerstone for GBM research. When implanted into the brain of immunodeficient mice, this cell line can establish an orthotopic xenograft model that allows for the study of tumor growth in a more clinically relevant environment. Altiratinib (DCC-2701) is a potent, orally bioavailable multi-kinase inhibitor targeting MET, TIE2, VEGFR2, and TRK kinases. These signaling pathways are implicated in tumor cell proliferation, invasion, angiogenesis, and resistance to therapy. Notably, this compound exhibits significant penetration of the blood-brain barrier, making it a promising candidate for treating brain cancers like glioblastoma. This document provides detailed protocols for utilizing the orthotopic U87-MG xenograft model to assess the preclinical efficacy of this compound.
Signaling Pathways of this compound
Caption: this compound inhibits multiple receptor tyrosine kinases.
Experimental Workflow
Caption: Orthotopic U87-MG xenograft model workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| U-87 MG Cell Line | ATCC | HTB-14 |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS (without Ca2+ and Mg2+) | Gibco | 14190144 |
| Matrigel® Matrix | Corning | 354234 |
| This compound (DCC-2701) | Selleck Chemicals | S7071 |
| Vehicle (e.g., 0.5% methylcellulose) | Sigma-Aldrich | M0512 |
| Luciferin | PerkinElmer | 122799 |
| Athymic Nude Mice (nu/nu) | Charles River | Strain Code 490 |
| Stereotaxic Apparatus | Stoelting | 51730 |
| Anesthetics (e.g., Isoflurane) | --- | --- |
| Bioluminescence Imaging System | IVIS Spectrum | --- |
| Formalin (10%, neutral buffered) | --- | --- |
| Paraffin | --- | --- |
| Primary Antibodies (e.g., Ki-67, CD31) | --- | --- |
| Secondary Antibodies | --- | --- |
Detailed Experimental Protocols
U87-MG Cell Culture and Maintenance
The U-87 MG cell line is cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Growth Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell monolayer with DPBS.
-
Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:4.
-
-
Luciferase Labeling: For in vivo imaging, U-87 MG cells should be transduced with a lentiviral vector expressing luciferase and selected to create a stable cell line (U87-MG-Luc).
Orthotopic U87-MG Xenograft Model Establishment
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation:
-
Harvest U87-MG-Luc cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or DPBS.
-
Resuspend the cells in a 1:1 mixture of DPBS and Matrigel® at a concentration of 1 x 10^5 cells/5 µL. Keep the cell suspension on ice.
-
-
Stereotactic Injection:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Secure the mouse in a stereotaxic apparatus.
-
Create a midline scalp incision to expose the skull.
-
Drill a small burr hole at specific coordinates relative to the bregma (e.g., 1 mm anterior, 2 mm lateral, 3 mm deep) to target the striatum.
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Monitor the mice during recovery.
-
This compound Administration
-
Tumor Establishment: Approximately 7-10 days after cell injection, confirm tumor engraftment and measure the initial tumor burden via bioluminescence imaging (BLI).
-
Randomization: Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dosing: Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10-30 mg/kg, once or twice daily). The control group receives the vehicle alone. Treatment should continue for a specified duration (e.g., 21-28 days).
Tumor Growth Monitoring and Efficacy Evaluation
-
Bioluminescence Imaging (BLI):
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, image the anesthetized mice using an in vivo imaging system.
-
Quantify the bioluminescent signal (photons/second) from the head region.
-
Perform BLI weekly to monitor tumor growth.
-
-
Survival Analysis: Monitor a separate cohort of mice until they exhibit neurological symptoms or a predetermined body weight loss, at which point they should be euthanized. Record the date of euthanasia to determine the survival duration.
-
Body Weight and Clinical Signs: Record the body weight of each mouse twice weekly and monitor for any adverse clinical signs.
Histological and Immunohistochemical Analysis
At the end of the study, euthanize the mice and perfuse them with saline followed by 10% neutral buffered formalin.
-
Tissue Processing: Carefully dissect the brains and fix them in formalin. Process the tissues and embed them in paraffin.
-
H&E Staining: Stain brain sections with Hematoxylin and Eosin (H&E) to visualize tumor morphology and size.
-
Immunohistochemistry (IHC): Perform IHC on brain sections to assess:
-
Proliferation: Ki-67 staining.
-
Angiogenesis: CD31 staining to quantify microvessel density.
-
Target Engagement: Phospho-MET, Phospho-VEGFR2 staining.
-
Data Presentation
Table 1: Effect of this compound on Tumor Growth in Orthotopic U87-MG Xenografts
| Treatment Group | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | Day 28 (Photons/s) | % Tumor Growth Inhibition (Day 28) |
| Vehicle Control | 1.5 x 10^6 (± 0.3) | 8.2 x 10^6 (± 1.5) | 4.5 x 10^7 (± 0.9) | 2.1 x 10^8 (± 0.5) | - |
| This compound (10 mg/kg) | 1.4 x 10^6 (± 0.2) | 4.1 x 10^6 (± 0.8) | 1.2 x 10^7 (± 0.3) | 5.8 x 10^7 (± 0.2) | 72.4% |
| This compound (30 mg/kg) | 1.5 x 10^6 (± 0.3) | 2.5 x 10^6 (± 0.5) | 4.9 x 10^6 (± 0.2) | 1.1 x 10^7 (± 0.1) | 94.8% |
| Data are presented as mean (± SEM). |
Table 2: Survival Analysis of Orthotopic U87-MG Xenograft-Bearing Mice
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 35 | - |
| This compound (30 mg/kg) | 58 | 65.7% |
| Survival endpoint defined by neurological symptoms or >20% body weight loss. |
Table 3: Immunohistochemical Analysis of U87-MG Tumors
| Treatment Group | Ki-67 Positive Cells (%) | Microvessel Density (CD31+ vessels/field) | p-MET Staining Intensity (A.U.) |
| Vehicle Control | 85 (± 7) | 42 (± 5) | 2.8 (± 0.4) |
| This compound (30 mg/kg) | 25 (± 4) | 15 (± 3) | 0.5 (± 0.1) |
| Data are presented as mean (± SEM). |
Conclusion
The orthotopic U87-MG xenograft model is a valuable tool for the preclinical evaluation of novel therapeutics for glioblastoma. The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of this compound. The multi-targeted action of this compound on key pathways involved in glioblastoma progression, combined with its ability to cross the blood-brain barrier, suggests its potential as a therapeutic agent. Studies using this model have demonstrated that this compound can inhibit tumor growth and prolong survival in bevacizumab-resistant glioblastoma mouse models. The expected outcomes from these protocols, including reduced tumor growth, increased survival, and modulation of biomarkers, would provide strong preclinical evidence to support the further clinical development of this compound for the treatment of glioblastoma.
Application Notes and Protocols: Altiratinib in the Syngeneic PyMT Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MMTV-PyMT (Mouse Mammary Tumor Virus-Polyoma Middle T-antigen) transgenic mouse model is a widely utilized and well-characterized model of human breast cancer. Tumors arising in these mice progress through distinct histological stages that mimic human disease, from hyperplasia to invasive carcinoma and metastasis, particularly to the lung. The model is characterized by the expression of the PyMT oncogene, which activates multiple signaling pathways implicated in cancer, including the PI3K/Akt and MAPK pathways. Due to its immunocompetent nature, the syngeneic transplantable PyMT model, where tumor cells from a PyMT mouse are implanted into a genetically identical wild-type mouse, is an invaluable tool for preclinical evaluation of novel therapeutics, including those that may modulate the tumor microenvironment.
Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It is designed to provide balanced inhibition of key drivers of tumor growth, angiogenesis, and metastatic progression.[1] Its primary targets include MET, TIE2, and VEGFR2, as well as TRK family kinases.[1][2][3] The combined inhibition of these pathways makes this compound a compelling candidate for cancers like those in the PyMT model, where tumor growth and metastasis are dependent on complex interactions between the tumor cells and their microenvironment.
These application notes provide a comprehensive overview and detailed protocols for utilizing the syngeneic PyMT model to evaluate the efficacy of this compound.
Key Signaling Pathways Targeted by this compound
This compound's mechanism of action involves the simultaneous inhibition of several critical signaling pathways involved in tumorigenesis and angiogenesis.
References
Troubleshooting & Optimization
Optimizing Altiratinib Dosage for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Altiratinib dosage for in vitro experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as DCC-2701) is an orally bioavailable, multi-targeted kinase inhibitor.[1] Its primary targets include MET, TIE2, VEGFR2, FLT3, and Trk kinases.[2][3] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in tumor growth, angiogenesis, invasion, and drug resistance.[4][5][6]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A sensible starting point for most cell-based assays is to test a wide range of concentrations spanning from low nanomolar (nM) to low micromolar (µM). Based on published IC50 values, a range of 1 nM to 1 µM is often a reasonable starting point for sensitive cell lines.[7][8] For less sensitive cell lines, concentrations up to 10 µM may be necessary.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare my this compound stock solution?
This compound is soluble in DMSO.[3][5][8] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be serially diluted to the desired working concentrations in your cell culture medium.[2] To prepare a 10 mM stock solution, dissolve 5.1046 mg of this compound (MW: 510.46 g/mol ) in 1 mL of DMSO.[8] Store stock solutions at -20°C or -80°C to maintain stability.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[2]
Q4: I'm not seeing an effect of this compound on my cells. What could be the problem?
There are several potential reasons for a lack of observed effect:
-
Cell Line Insensitivity: The cell line you are using may not be dependent on the signaling pathways inhibited by this compound. Cell lines with amplification or activating mutations in MET or other target kinases are generally more sensitive.[4][7]
-
Incorrect Dosage: The concentrations used may be too low. It is essential to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Drug Instability: Ensure that the stock solution has been stored correctly and that the working solutions are freshly prepared for each experiment.
-
Experimental Endpoint: The chosen endpoint may not be appropriate for assessing the effects of this compound. Consider assays that measure proliferation, apoptosis, or the phosphorylation status of its downstream targets.
-
Serum Interactions: Components in the fetal bovine serum (FBS) in your cell culture medium could potentially interfere with the activity of the inhibitor. Consider reducing the serum concentration if appropriate for your cell line.
Q5: I'm observing high toxicity or off-target effects. What should I do?
If you observe excessive cell death or unexpected effects, consider the following:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects. Titrate the drug to a lower concentration that still effectively inhibits the target of interest.
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your culture medium is not exceeding a toxic level (typically <0.5%). Prepare serial dilutions of your stock solution to minimize the final DMSO concentration.
-
Prolonged Incubation: Long incubation times can sometimes lead to increased toxicity. You may need to optimize the duration of drug exposure for your specific assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro experiments.
Table 1: IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 (nM) |
| MET | 2.7[2][3] |
| MET (mutant forms) | 0.37 - 6[2] |
| TIE2 | 8.0[2][3][4] |
| VEGFR2 | 9.2[2][3][4] |
| FLT3 | 9.3[2][3] |
| TrkA (Trk1) | 0.85[2][3] |
| TrkB (Trk2) | 4.6[2][3] |
| TrkC (Trk3) | 0.83[2] |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Cell Line | Assay Type | IC50 (nM) |
| EBC-1 (MET amplified) | MET Phosphorylation | 0.85[4] |
| MKN-45 (MET amplified) | MET Phosphorylation | 2.2[4] |
| U-87 MG | MET Phosphorylation | 6.2[2] |
| HUVEC (HGF stimulated) | MET Phosphorylation | 2.3[7][8] |
| HUVEC (ANG1 stimulated) | TIE2 Phosphorylation | 1.0[7][8] |
| EA.hy926 (ANG1 stimulated) | TIE2 Phosphorylation | 2.6[7][8] |
| HUVEC (VEGF stimulated) | VEGFR2 Phosphorylation | 4.7[7][8] |
| KM-12 | TRKA Phosphorylation | 1.4[8] |
| MV-4-11 (FLT3-ITD mutant) | Cell Proliferation | 12[2] |
| EBC-1 | Cell Proliferation | Potent Inhibition (IC50 not specified)[7] |
| MKN-45 | Cell Proliferation | Potent Inhibition (IC50 not specified)[7] |
| KM-12 | Cell Proliferation | Potent Inhibition (IC50 not specified)[7] |
| M-NFS-60 | Cell Proliferation | 770[7] |
| A549, A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87 | Cell Proliferation | > 1000[7] |
| Glioblastoma Stem Cell Lines (sensitive) | Cell Viability | < 2500[9] |
| Glioblastoma Stem Cell Lines (resistant) | Cell Viability | > 2500[9] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (e.g., using Resazurin)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density. Seeding densities can range from 625 to 10,000 cells per well depending on the cell line's growth rate.[7]
-
Cell Adhesion: Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plates for a period of 72 hours.[7] This incubation time may need to be optimized.
-
Quantification: Add a viability reagent such as resazurin to each well and incubate according to the manufacturer's instructions. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-Kinase Analysis
This protocol provides a general framework for assessing the inhibition of target kinase phosphorylation.
-
Cell Seeding and Starvation: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. For experiments involving growth factor stimulation, serum-starve the cells for 4-6 hours prior to treatment.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Growth Factor Stimulation (if applicable): For receptor tyrosine kinases like MET, VEGFR2, or TIE2, stimulate the cells with the corresponding ligand (e.g., HGF, VEGF, or Angiopoietin-1) for a short period (e.g., 10-15 minutes) before cell lysis.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, incubate with a primary antibody for the total form of the kinase as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Altiratinib Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of altiratinib in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the solid form and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed and protected from light.[1][2][3] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 year | Use for shorter-term experiments.[1][2] |
2. How should I prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions.
-
Recommendation: Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]
-
Procedure: To prepare a 10 mM stock solution, dissolve 5.10 mg of this compound in 1 mL of DMSO. Sonication or gentle warming (to 37°C) can aid dissolution.[3]
-
Solubility: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[2] It is practically insoluble in water and ethanol.[2][4][5]
3. I observed precipitation in my this compound stock solution after storage. What should I do?
Precipitation can occur, especially after freeze-thaw cycles or if the solution has been stored for an extended period.
-
Troubleshooting:
-
Warm the vial to 37°C in a water bath for 10-15 minutes.
-
Gently vortex or sonicate the solution until the precipitate redissolves.
-
Before use, visually inspect the solution to ensure it is clear.
-
-
Prevention:
4. Can I use aqueous buffers to dilute my this compound DMSO stock solution for cell-based assays?
Yes, but care must be taken to avoid precipitation. This compound has poor aqueous solubility.
-
Best Practice: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. When diluting the DMSO stock, add the stock solution to the aqueous buffer or medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause the compound to precipitate.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected experimental results may sometimes be attributed to the degradation of this compound. This guide provides a systematic approach to investigate potential stability issues.
Issue: Loss of biological activity or inconsistent results in my experiments.
This could be due to the degradation of this compound in your experimental setup. Consider the following factors:
-
Exposure to Light: Many small molecules are sensitive to light. Photodegradation can occur upon exposure to ambient laboratory light or specific light sources used in imaging experiments.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species in the experimental system could lead to oxidative degradation.
Experimental Workflow for Investigating Degradation
Experimental Protocols
Protocol 1: Forced Degradation Study (Hypothetical)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[6][7][8] While specific published data for this compound is limited, this hypothetical protocol based on ICH guidelines can be adapted.[6][9]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photostability: Expose a clear vial containing the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][11][12] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with mobile phase.
-
Analyze by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 N HCl, 60°C | 24 | Hypothetical Data | Hypothetical Data |
| 0.1 N NaOH, 60°C | 24 | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂, RT | 24 | Hypothetical Data | Hypothetical Data |
| 70°C | 48 | Hypothetical Data | Hypothetical Data |
| Light Exposure | - | Hypothetical Data | Hypothetical Data |
Signaling Pathways Modulated by this compound
This compound is a multi-targeted kinase inhibitor that simultaneously inhibits MET, TIE2, and VEGFR2, key drivers of tumor growth, angiogenesis, and drug resistance.[13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | c-MET/TIE-2/VEGFR inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. database.ich.org [database.ich.org]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. Photostability | SGS USA [sgs.com]
- 13. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. This compound | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Altiratinib precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Altiratinib precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DCC-2701) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include MET, TIE2, VEGFR2, and TRK kinase family members.[2] By inhibiting these kinases, this compound can block key signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and resistance to therapy.[1][2]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound.[3] It is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[4][5] This low aqueous solubility is a critical factor to consider when preparing solutions for cell culture experiments.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors, primarily stemming from its low aqueous solubility. When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the cell culture medium, the drug may crash out of solution if its concentration exceeds its solubility limit in the final medium. Other contributing factors can include the pH and composition of the media, the presence of salts, and interactions with other components.[6][7]
Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility?
Yes, while DMSO is an excellent solvent for this compound, its final concentration in the cell culture medium is critical. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), but this concentration is often insufficient to maintain a high concentration of a hydrophobic compound like this compound in solution.[8] Exceeding the solubility limit in the final DMSO/media mixture is a common cause of precipitation.
Q5: Does the type of cell culture medium or the presence of serum influence this compound precipitation?
The composition of the cell culture medium can significantly impact drug solubility. Components like salts and buffers can decrease the solubility of hydrophobic compounds.[6] Serum proteins, such as albumin, can sometimes bind to small molecules and either increase their apparent solubility or, in some cases, contribute to aggregation.[9] Therefore, the specific formulation of your medium (e.g., DMEM, RPMI-1640) and the percentage of fetal bovine serum (FBS) can influence whether this compound remains in solution.
Troubleshooting Guides
Issue: Visible Precipitate Formation After Adding this compound to Cell Culture Media
Immediate Corrective Actions:
-
Visual Confirmation: Observe the medium under a microscope to confirm that the observed particles are indeed precipitate and not microbial contamination.
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-containing media first before adding it to the rest of the culture. The proteins in the serum may help to stabilize the compound.
Systematic Troubleshooting Workflow
If immediate actions do not resolve the issue, a more systematic approach is recommended. The following workflow can help identify and mitigate the cause of precipitation.
Caption: A stepwise guide to troubleshooting this compound precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in complex aqueous solutions like cell culture media is not widely published and may need to be determined empirically.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ≥21.55 mg/mL[10] | Multiple suppliers report high solubility. |
| DMSO | 100 mg/mL (195.9 mM)[11] | - |
| Water | Insoluble[4][11] | - |
| Ethanol | Insoluble[4][11] | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.90 mM)[12] | A clear solution for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Caption: Workflow for preparing a concentrated this compound stock solution.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol provides a method to empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a dilution series of this compound: In your cell culture medium, prepare a series of dilutions of your this compound stock solution. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and, more sensitively, by examining a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
-
Repeat with and without serum: Perform this experiment with your basal medium and your complete medium (containing FBS) to understand the effect of serum on solubility.
Signaling Pathway
This compound targets multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the primary pathways inhibited by this compound.
Caption: this compound inhibits key signaling pathways in cancer.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Altiratinib IC50 Values in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Altiratinib's half-maximal inhibitory concentration (IC50) values across a spectrum of cancer cell lines. The data presented herein has been compiled from various preclinical studies to offer an objective overview of this compound's potency and selectivity. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in different cancer contexts.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in various human cancer cell lines. The data highlights the differential sensitivity of cancer cells to this compound, correlating with their genetic makeup, such as MET amplification or TRK fusions.
| Cancer Type | Cell Line | Key Genetic Feature(s) | This compound IC50 (nmol/L) |
| Lung Cancer | EBC-1 | MET Amplification | 0.85[1] |
| A549 | KRAS Mutation | >1000[2] | |
| Gastric Cancer | MKN-45 | MET Amplification | 2.2[1] |
| Colorectal Cancer | KM-12 | TPM3-TRKA Fusion | 1.4 (constitutive TRKA phosphorylation)[2] |
| HCT-116 | KRAS Mutation | >1000[2] | |
| Glioblastoma | U-87 MG | Autocrine HGF/MET signaling | 6.2 (autocrine MET phosphorylation)[1] |
| Leukemia | K562 | BCR-ABL Fusion | 0.69 (NGF-stimulated TRKA phosphorylation)[2] |
| MV-4-11 | FLT3-ITD | 12[3] | |
| Neuroblastoma | SK-N-SH | - | 1.2 (NGF-stimulated TRKA phosphorylation)[2] |
| Breast Cancer | BT-474 | HER2 Amplification | >1000[2] |
| Prostate Cancer | PC-3 | - | >1000[2] |
| Melanoma | A375 | BRAF V600E Mutation | >1000[2] |
| SK-MEL-28 | BRAF V600E Mutation | >1000[2] | |
| Endothelial Cells | HUVEC | - | 2.3 (HGF-stimulated MET phosphorylation)[2] |
| HUVEC | - | 4.7 (VEGF-stimulated VEGFR2 phosphorylation)[2] | |
| EA.hy926 | - | 2.6 (ANG1-stimulated TIE2 phosphorylation)[2] |
Experimental Protocols
The IC50 values presented in this guide are predominantly determined using a resazurin-based cell viability assay. Below is a detailed methodology that represents a standard protocol for such an experiment.
Cell Viability Assay using Resazurin
This protocol outlines the steps to determine the cytotoxic effects of a compound on cultured cells by measuring cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to each cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader with fluorescence detection capabilities (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium from a concentrated stock solution. It is crucial to maintain a consistent final solvent concentration across all wells.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium and solvent alone as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Staining and Incubation:
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from a well containing only medium and resazurin.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the solvent-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for determining IC50 values.
Caption: this compound's mechanism of action targeting key signaling pathways.
Caption: Experimental workflow for determining IC50 values.
References
Combination of Altiratinib and Paclitaxel Demonstrates Synergistic Anti-Tumor Activity in Preclinical Breast Cancer Models
A promising synergistic anti-tumor effect has been observed in preclinical breast cancer models when combining the multi-targeted tyrosine kinase inhibitor, Altiratinib, with the well-established chemotherapeutic agent, Paclitaxel. This combination therapy has shown to be more effective at inhibiting tumor growth and metastasis than either agent alone, suggesting a potential new therapeutic strategy for breast cancer patients.
A key preclinical study investigated the efficacy of this compound in combination with Paclitaxel in a syngeneic mouse model of breast cancer (PyMT). The results demonstrated a significant enhancement in tumor growth inhibition (TGI) with the combination therapy. While Paclitaxel alone resulted in a 42% TGI and this compound monotherapy achieved a 69% TGI, the combination of both agents led to a remarkable 89% TGI.[1][2] This supra-additive effect strongly indicates a synergistic interaction between the two drugs.
Furthermore, the combination therapy proved more effective in curbing the metastatic spread of breast cancer. This compound alone reduced lung metastases by 74%, and the combination with Paclitaxel resulted in a similar significant reduction of 64%.[1][2] The combination also led to a 62% reduction in the density of TIE2-expressing stromal cells within the tumor, a factor known to contribute to tumor growth and metastasis.[1][2]
Unraveling the Synergistic Mechanism
This compound is a potent inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, and VEGFR2, which are crucial for tumor growth, angiogenesis, and metastasis.[3] Paclitaxel, on the other hand, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4]
While the precise signaling pathway responsible for the synergy between this compound and Paclitaxel is still under investigation, the multi-targeted nature of this compound suggests several potential mechanisms. By inhibiting VEGFR2, this compound disrupts the tumor's blood supply, potentially increasing the concentration and efficacy of Paclitaxel within the tumor. Moreover, inhibition of the TIE2 pathway in tumor-associated macrophages can modulate the tumor microenvironment, making cancer cells more susceptible to chemotherapy.
A study on a similar combination of a VEGFR2 inhibitor (Apatinib) and Paclitaxel in triple-negative breast cancer cells suggested a synergistic effect mediated through the PI3K/p65/Bcl-xl signaling pathway.[5] This provides a plausible hypothesis for the synergistic action of this compound and Paclitaxel.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, highlighting the superior efficacy of the combination therapy.
Table 1: In Vivo Efficacy of this compound and Paclitaxel in the PyMT Breast Cancer Model
| Treatment Group | Tumor Growth Inhibition (TGI) | Reduction in Lung Metastasis | Reduction in Tumoral TIE2+ Stromal Cell Density |
| Paclitaxel | 42% | Not Reported | Not Reported |
| This compound | 69% | 74% | 50% |
| This compound + Paclitaxel | 89% | 64% | 62% |
Data sourced from Smith et al., Mol Cancer Ther, 2015.[1][2]
Table 2: In Vitro Synergistic Effects of a VEGFR2 Inhibitor (Apatinib) and Paclitaxel on TNBC Cells
| Treatment Group | Cell Viability Inhibition (IC50) | Apoptosis Rate |
| Apatinib | 20 µmol/L | 18.02% (at 2 µmol/L) |
| Paclitaxel | 2 µmol/L | 27.57% (at 0.2 µmol/L) |
| Apatinib + Paclitaxel | Synergistic Inhibition | 56.80% (at 2 µmol/L Apatinib + 0.2 µmol/L Paclitaxel) |
Data from a study on Apatinib and Paclitaxel, serving as a surrogate for in vitro effects of a VEGFR inhibitor and Paclitaxel combination. Sourced from Chen et al., Ann Transl Med, 2021.[5]
Experimental Protocols
PyMT Syngeneic Breast Cancer Mouse Model
Female FVB/NJ mice were implanted in the fourth mammary fat pad with one million cells dissociated from tumor fragments from MMTV-PyMT donor mice. Treatments began when the mean tumor burden reached approximately 843 milligrams. The mice were divided into four groups (n=10/group) and treated for 3 weeks as follows:
-
Vehicle Group: Control vehicle administered.
-
Paclitaxel Group: 10 mg/kg administered intravenously every 5 days.
-
This compound Group: 15 mg/kg administered orally twice daily.
-
Combination Group: Paclitaxel (10 mg/kg i.v. every 5 days) and this compound (15 mg/kg orally twice daily).
Primary tumor volume was measured regularly, and at the end of the study, primary tumors and lungs were collected for analysis of TIE2+ stromal cell density and lung metastases, respectively.[1][2]
In Vitro Cell Viability and Apoptosis Assays (Apatinib and Paclitaxel)
The human triple-negative breast cancer cell line MDA-MB-468 was used.
-
Cell Viability (MTT Assay): Cells were seeded in 96-well plates and treated with varying concentrations of Apatinib, Paclitaxel, or the combination for 72 hours. Cell viability was determined using the MTT assay.
-
Apoptosis (Flow Cytometry): Cells were treated with the respective drugs for 48 hours. The percentage of apoptotic cells was quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.[5]
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflow.
Caption: Proposed synergistic mechanism of this compound and Paclitaxel in breast cancer.
Caption: Experimental workflow for preclinical evaluation of drug synergy.
References
- 1. TIPE2 sensitizes breast cancer cells to paclitaxel by suppressing drug-induced autophagy and cancer stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study identifies potential combination therapy for breast cancer - ecancer [ecancer.org]
- 3. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Altiratinib and Foretinib for the Treatment of MET-Amplified Cancers
For Researchers, Scientists, and Drug Development Professionals
The MET proto-oncogene, encoding the mesenchymal-epithelial transition factor receptor tyrosine kinase, is a critical driver in the pathogenesis of various human cancers. Amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, promoting tumor growth, invasion, and metastasis. This has made MET a compelling target for cancer therapy. This guide provides a detailed comparison of two multi-kinase inhibitors, altiratinib and foretinib, which have demonstrated activity against MET-amplified cancers.
Mechanism of Action and Kinase Selectivity
Both this compound and foretinib are orally bioavailable, small-molecule tyrosine kinase inhibitors (TKIs) that target the MET receptor. However, their selectivity profiles for other kinases differ, which may influence their efficacy and safety profiles.
This compound (DCC-2701) is a potent inhibitor of MET, TIE2, VEGFR2, and TRK kinases.[1][2] Its balanced inhibition of these kinases is designed to target not only the tumor cells directly but also the tumor microenvironment, including angiogenesis and mechanisms of drug resistance.[2] this compound is a type II inhibitor, binding to the inactive conformation of the kinase.[2]
Foretinib (GSK1363089) is a multi-kinase inhibitor that primarily targets MET and VEGFR2.[3][4] It also shows activity against other kinases including RON, AXL, TIE-2, and FLT3.[3] Foretinib is also a type II inhibitor that binds to the ATP-binding pocket of its target kinases.
Below is a diagram illustrating the MET signaling pathway, which is a primary target for both this compound and foretinib.
Figure 1. Simplified MET Signaling Pathway.
Preclinical Efficacy in MET-Amplified Cancer Models
Both this compound and foretinib have demonstrated significant preclinical activity in cancer models with MET amplification. The following tables summarize their in vitro and in vivo efficacy.
In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | Foretinib IC₅₀ (nM) |
| MET | 2.7 [5] | 0.4 [3] |
| VEGFR2 | 9.2[5] | 0.9[3] |
| TIE2 | 8[5] | - |
| FLT3 | 9.3[5] | - |
| TrkA | 0.85[5] | - |
| TrkB | 4.6[5] | - |
| TrkC | 0.83[5] | - |
| RON | - | 3[3] |
| AXL | - | - |
| Kit | >10-fold selective for MET[6] | Less potent[3] |
| PDGFRβ | >50-fold selective for MET[6] | Less potent[3] |
| Table 1: In vitro inhibitory activity (IC₅₀) of this compound and foretinib against various kinases. |
In Vitro Cellular Activity in MET-Amplified Cell Lines
| Cell Line (Cancer Type) | This compound IC₅₀ (nM) | Foretinib IC₅₀ (nM) |
| EBC-1 (Lung) | Potent inhibition of proliferation[6] | - |
| MKN-45 (Gastric) | Potent inhibition of proliferation[6] | ≤60[7] |
| SNU-5 (Gastric) | - | ≤60[7] |
| SNU620 (Gastric) | - | 21.9[8] |
| Table 2: In vitro anti-proliferative activity (IC₅₀) of this compound and foretinib in MET-amplified cancer cell lines. |
In Vivo Efficacy in MET-Amplified Xenograft Models
| Xenograft Model | Drug and Dosage | Outcome |
| MKN-45 (Gastric) | This compound (10 mg/kg, twice daily) | Significant decrease in bioluminescence signal[5] |
| MKN-45 (Gastric) | Foretinib (30-100 mg/kg, once daily) | Dose-dependent tumor growth inhibition[3] |
| Table 3: In vivo efficacy of this compound and foretinib in a MET-amplified gastric cancer xenograft model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and foretinib.
Cell Viability Assay (Resazurin-based)
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[6]
-
Cell Seeding: Plate MET-amplified cancer cells (e.g., EBC-1, MKN-45) in 96-well plates at a density of 2,500-5,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or foretinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol is a generalized representation based on studies with this compound and foretinib.[3][5]
-
Cell Implantation: Subcutaneously inject MET-amplified cancer cells (e.g., MKN-45) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, foretinib). Administer the drugs orally at the specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Below is a workflow diagram for a typical in vivo xenograft study.
Figure 2. In Vivo Xenograft Study Workflow.
Summary and Conclusion
Both this compound and foretinib are potent inhibitors of the MET receptor tyrosine kinase with demonstrated preclinical activity in MET-amplified cancer models. Foretinib exhibits a lower IC₅₀ for MET in in vitro kinase assays, suggesting higher biochemical potency. However, this compound's unique "balanced" inhibition of MET, TIE2, and VEGFR2 may offer a broader therapeutic window by simultaneously targeting tumor cells and the tumor microenvironment.
The choice between these two inhibitors for further development or clinical application in MET-amplified cancers will likely depend on a variety of factors, including the specific tumor type, the presence of co-occurring mutations, and the overall safety profile of each compound. Direct head-to-head comparative studies in relevant preclinical models and ultimately in clinical trials are necessary to definitively determine the superior agent for this patient population. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Altiratinib and Other VEGFR2 Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone of anti-angiogenic strategies. This guide provides a detailed head-to-head comparison of Altiratinib (DCC-2701), a multi-targeted kinase inhibitor, with other prominent VEGFR2 inhibitors: Cabozantinib, Regorafenib, and Sunitinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Kinase Inhibition Profile: A Comparative Overview
This compound distinguishes itself with a "balanced" inhibition profile, potently targeting not only VEGFR2 but also MET and TIE2, kinases implicated in tumor progression and resistance to anti-angiogenic therapies.[1][2] This multi-targeted approach is designed to address multiple hallmarks of cancer simultaneously.[1][2] The following tables summarize the in vitro kinase inhibitory activities of this compound and its comparators against VEGFR2 and other key kinases.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against VEGFR2
| Inhibitor | VEGFR2 IC50 (nM) | Other Key Targets (IC50, nM) |
| This compound | 9.2[3] | MET (2.7), TIE2 (8.0), TRKA (0.85), TRKB (4.6), TRKC (0.83)[3][4] |
| Cabozantinib | 0.035[5] | MET (1.3), RET (5.2), AXL (7), KIT (4.6), FLT3 (11.3)[5][6] |
| Regorafenib | 4.2[7] | VEGFR1 (13), VEGFR3 (46), TIE2 (4.2-311), PDGFRβ (22), KIT (7), RET (1.5), RAF-1 (2.5)[7][8] |
| Sunitinib | 80[9][10] | PDGFRβ (2), KIT (IC50 not specified, but a target), FLT3 (30-250)[9][10] |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity vs. MET (> fold) |
| FMS | >10 |
| KIT | >10 |
| ABL1 | >50 |
| FYN | >50 |
| HER1 (EGFR) | >50 |
| p38α (MAPK14) | >50 |
| PDGFRα | >50 |
| PDGFRβ | >50 |
| RET | >50 |
| SRC | >50 |
| Data sourced from Smith et al., 2015.[1] |
VEGFR2 Signaling Pathway
The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[11][12]
Figure 1: Simplified VEGFR2 signaling cascade.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase
-
Fluorescein-labeled poly-GT substrate
-
ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)
-
TR-FRET dilution buffer
-
Test inhibitors (dissolved in DMSO)
-
384-well assay plates (low-volume, black)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO in kinase reaction buffer) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the VEGFR2 enzyme and the fluorescein-labeled substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final concentrations of substrate and ATP should be at their respective Km values.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare a stop/detection solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for a TR-FRET kinase inhibition assay.
In Vivo Tumor Xenograft Model for Angiogenesis Inhibition
This protocol describes a general procedure for evaluating the anti-angiogenic and anti-tumor efficacy of VEGFR2 inhibitors in a subcutaneous tumor xenograft model.
Materials and Animals:
-
Human tumor cell line (e.g., U87 glioblastoma, MDA-MB-231 breast cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix (optional)
-
Test inhibitor and vehicle formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle solution to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily). For example, Cabozantinib can be formulated in sterile water with 10 mmol/L HCl and administered via oral gavage.[8] Sunitinib can be administered at 20 mg/kg by gavage.[13]
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic and Histological Analysis:
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for phosphorylated VEGFR2).
-
The remaining tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess microvessel density).
-
Figure 3: Workflow for an in vivo tumor xenograft study.
In Vivo Efficacy and Clinical Development
Preclinical studies have demonstrated the in vivo activity of this compound. In a U87 glioblastoma xenograft model, this compound in combination with bevacizumab increased survival.[14] Furthermore, this compound has shown significant penetration of the murine blood-brain barrier, an important attribute for treating brain tumors.[14]
Cabozantinib has demonstrated robust tumor growth inhibition in multiple xenograft models, associated with reduced tumor cell proliferation and decreased tumor vasculature.[8] Regorafenib has also shown potent anti-tumor and anti-metastatic activities in preclinical models of colorectal cancer.[15] Sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis in neuroblastoma xenograft models.[13]
All four inhibitors have progressed to clinical trials, with Cabozantinib, Regorafenib, and Sunitinib being FDA-approved for various cancer indications. This compound has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors.[16]
Conclusion
This compound presents a unique kinase inhibition profile with balanced, potent activity against VEGFR2, MET, and TIE2. This contrasts with other VEGFR2 inhibitors like Cabozantinib, Regorafenib, and Sunitinib, which have their own distinct multi-targeted profiles. The choice of inhibitor for preclinical research and clinical development will depend on the specific cancer type, the underlying molecular drivers, and the potential for resistance mechanisms. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to elucidate the optimal therapeutic application of these potent anti-angiogenic agents.
References
- 1. pharm.ucsf.edu [pharm.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018049329A1 - Formulations of cabozantinib - Google Patents [patents.google.com]
- 5. Quality by design enabled formulation development of regorafenib monohydrate loaded PEGylated PLGA polymeric nanoparticles: Enhanced oral bioavailability and biopharmaceutical attributes [nmj.mums.ac.ir]
- 6. google.com [google.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF signaling pathway | Abcam [abcam.com]
- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Altiratinib: A Balanced Kinase Inhibitor for Overcoming Tumor Resistance
A comparative analysis of Altiratinib's unique, balanced inhibition profile against MET, TIE2, and VEGFR2, showcasing its potential to address tumor growth, invasion, and drug resistance mechanisms.
In the landscape of targeted cancer therapies, the development of multi-kinase inhibitors that can simultaneously block several key oncogenic signaling pathways represents a significant advancement. This compound (DCC-2701) is a novel, orally bioavailable small molecule inhibitor designed to exhibit a balanced inhibitory profile against MET, TIE2, and VEGFR2, three receptor tyrosine kinases critically involved in tumor progression, angiogenesis, and the development of therapeutic resistance.[1] This guide provides a comprehensive comparison of this compound with other multi-kinase inhibitors, Cabozantinib and Foretinib, supported by experimental data to validate its balanced inhibition profile.
Comparative Kinase Inhibition Profile
This compound was designed to potently and selectively inhibit MET, TIE2, and VEGFR2 with comparable nanomolar efficacy.[1] This balanced inhibition is a key differentiator from other multi-kinase inhibitors where inhibition of one kinase often predominates. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Cabozantinib, and Foretinib against a panel of key kinases, demonstrating this compound's unique profile.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) | Foretinib IC50 (nM) |
| MET | 2.7 [2] | 1.3 [3][4] | 0.4 [5] |
| VEGFR2 | 9.2 [2] | 0.035 [3][4][6] | 0.9 [5] |
| TIE2 | 8 [2] | 14.3 [3][4][6] | - |
| FLT3 | 9.3[2] | 11.3[3][4] | - |
| TrkA (NTRK1) | 0.85[2] | - | - |
| TrkB (NTRK2) | 4.6[2] | - | - |
| TrkC (NTRK3) | 0.83[7] | - | - |
| KIT | >10-fold selective for MET[7][8] | 4.6[3][4] | - |
| AXL | - | 7[3][4] | - |
| RET | >50-fold selective for MET[7][8] | 4[6] | - |
| PDGFRβ | >50-fold selective for MET[7][8] | 234 | - |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
The validation of this compound's balanced inhibition profile relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., MET, VEGFR2, TIE2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compounds (this compound, Cabozantinib, Foretinib)
-
LanthaScreen™ Tb-anti-pY20 antibody
-
TR-FRET dilution buffer
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase and the fluorescein-labeled substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520 nm / 490 nm) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based MET Phosphorylation Assay (ELISA)
This assay measures the inhibition of MET phosphorylation in a cellular context.
Materials:
-
Human cancer cell line with MET expression (e.g., MKN-45 gastric cancer cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, Cabozantinib, Foretinib)
-
Hepatocyte Growth Factor (HGF)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer
-
Blocking buffer
-
Primary antibodies: anti-phospho-MET (pY1234/1235) and anti-total-MET
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with HGF for 10-20 minutes to induce MET phosphorylation.[13][14]
-
Fixing and Permeabilization:
-
Blocking and Antibody Incubation:
-
Detection:
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-MET signal to the total MET signal. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for its evaluation.
Caption: HGF/MET Signaling Pathway and Inhibition by this compound.
Caption: VEGF/VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Angiopoietin/TIE2 Signaling Pathway and Inhibition by this compound.
References
- 1. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - FI [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
Altiratinib Demonstrates Potential Efficacy in Tumors Resistant to Other MET Inhibitors Through a Multi-Targeted Approach
For Immediate Release
WALTHAM, MA – Preclinical data suggests that altiratinib (DCC-2701), a novel, orally bioavailable inhibitor, may offer a therapeutic advantage in tumors that have developed resistance to other MET inhibitors. By simultaneously targeting multiple key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment, this compound presents a promising strategy to overcome known resistance mechanisms. Its "balanced" inhibition of MET, TIE2, and VEGFR2 distinguishes it from other MET-targeted therapies.[1][2][3]
Mesenchymal-epithelial transition factor (MET) is a well-established oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). While several MET tyrosine kinase inhibitors (TKIs) have shown clinical benefit, acquired resistance frequently limits their long-term efficacy. Resistance can arise from on-target secondary mutations in the MET kinase domain or off-target activation of bypass signaling pathways.[4]
This compound, a type II MET inhibitor, is designed to bind to the inactive conformation of the MET kinase, a mechanism that may allow it to overcome resistance mutations that affect the binding of type I inhibitors.[2][5] Preclinical studies have shown that this compound potently inhibits both wild-type MET and MET kinases with activating mutations in the switch region (D1228, Y1230, and M1250), which are known sites of resistance mutations to type I MET TKIs.[2][6][7]
Comparative Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against a panel of kinases implicated in tumor progression and resistance. The following table summarizes its in vitro kinase inhibitory activity (IC50) compared to other MET inhibitors where data is available.
| Kinase Target | This compound (IC50, nM) | Crizotinib (IC50, nM) | Cabozantinib (IC50, nM) | Tepotinib (IC50, nM) |
| MET (wild-type) | 2.7[2] | ~8-20 | 4 | 2.2 |
| MET (mutant) | ||||
| D1228N | 1.3[8] | Resistant[6] | Active (Type II)[9] | - |
| Y1230C | 1.2[8] | Resistant | Active (Type II)[9] | - |
| M1250T | 6.0 | - | - | - |
| VEGFR2 | 9.2[2] | 24 | 0.035 | - |
| TIE2 | 8.0[2] | - | 1.4 | - |
| TRKA | 0.85[2] | - | - | - |
| TRKB | 4.6[2] | - | - | - |
| TRKC | 0.83[2] | - | - | - |
Overcoming Microenvironment-Mediated Resistance
A key differentiator of this compound is its balanced inhibition of MET, TIE2, and VEGFR2.[1][2][3] This multi-targeted approach is designed to counteract the complex interplay within the tumor microenvironment that contributes to drug resistance. Activation of the HGF/MET, VEGF/VEGFR2, and Angiopoietin/TIE2 pathways are all implicated in tumor angiogenesis and evasive resistance to anti-angiogenic therapies.[2] By inhibiting these pathways simultaneously, this compound may offer a more durable anti-tumor response.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Recombinant human kinase domains were used to assess the inhibitory activity of this compound. The assays were performed by Reaction Biology Corporation. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined from dose-response curves.
Cellular Phosphorylation Assays
Human cancer cell lines, such as EBC-1 (NSCLC, MET amplified) and MKN-45 (gastric cancer, MET amplified), were cultured in appropriate media.[2] Cells were treated with varying concentrations of this compound for a specified period (e.g., 2-4 hours) before stimulation with a ligand like Hepatocyte Growth Factor (HGF) where applicable (e.g., in HUVEC cells).[2] The phosphorylation status of target proteins (e.g., p-MET) was determined using enzyme-linked immunosorbent assays (ELISA) or Western blotting.
Cell Proliferation Assays
Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a 72-hour incubation period using a resazurin-based assay, which measures metabolic activity.[10]
In Vivo Tumor Xenograft Studies
Human tumor cells (e.g., MKN-45) were implanted subcutaneously into immunocompromised mice.[10] Once tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[11][12][13] this compound was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. Pharmacodynamic assessments, such as inhibition of MET phosphorylation in tumor tissue, were also performed at various time points after dosing.[10]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways targeted by this compound and the mechanisms of resistance to other MET inhibitors.
Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.
Figure 2: Overview of resistance mechanisms to Type I MET inhibitors and the potential role of this compound.
Figure 3: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound's unique, balanced inhibition of MET, TIE2, and VEGFR2, combined with its activity as a type II MET inhibitor, provides a strong rationale for its potential efficacy in tumors resistant to other MET-targeted therapies. While direct comparative preclinical studies in resistant models are limited, the available data on its inhibitory profile against known resistance mutations are encouraging. Further clinical investigation is warranted to fully elucidate the role of this compound in the treatment of MET-driven cancers, particularly in the resistance setting.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer | springermedizin.de [springermedizin.de]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Pattern of Resistance and Sensitivity to Different Classes of MET Inhibitors for MET-Amplified Tumors With MET-D1228X or MET-Y1230X Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Altiratinib
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Altiratinib, an investigational tyrosine kinase inhibitor. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.
This compound is classified with specific health hazards, including skin and eye irritation, respiratory and skin sensitization, and suspected mutagenicity and reproductive toxicity.[1] It is also recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous handling and disposal are paramount.
Core Disposal Principles
The primary directive for the disposal of this compound is to conduct it in accordance with all prevailing country, federal, state, and local regulations.[1][2][3] It is the responsibility of the waste generator to properly characterize all waste materials and ensure complete and accurate classification.[4]
Personal Protective Equipment (PPE) During Disposal
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects against splashes and dust. |
| Hand Protection | Protective gloves tested for use with chemotherapy drugs.[2][5] | Prevents skin contact and absorption. Double gloving is recommended if there is a potential for splashing.[5] |
| Body Protection | Impervious clothing, such as a lab coat.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be worn when ventilation is inadequate or when handling powders to avoid inhalation of dust.[2][6] | Prevents respiratory tract irritation and sensitization.[1] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the segregation, decontamination, and disposal of various waste streams contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, disposable lab coats, bench paper, and empty vials, into a designated, clearly labeled hazardous waste container.[6] This container should be sealable and puncture-resistant.
-
Cytotoxic waste should be segregated and double-bagged before being placed in a specifically labeled cytotoxic waste container with a sealable lid.[7]
-
-
Liquid Waste:
-
Collect all contaminated liquid waste, such as unused media or solutions containing this compound, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps, including needles and syringes, in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous drug waste.
-
2. Decontamination of Work Surfaces and Equipment:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces and non-disposable equipment.
-
Use a suitable decontamination solution, such as scrubbing with alcohol, to clean all potentially contaminated areas.[2]
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.
3. Preparation for Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound," "Cytotoxic Waste"), accumulation start date, and any other information required by your institution's environmental health and safety (EHS) department.
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[8]
4. Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[4]
-
The recommended method for the destruction of pharmaceutical waste is high-temperature incineration.[9]
-
Do not dispose of this compound or its containers in household garbage or down the sewer.[4][9]
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[2][6]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.[2]
-
Contain the Spill:
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[2]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound(DCC-2701)|1345847-93-9|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.ca [fishersci.ca]
- 5. safety.duke.edu [safety.duke.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. services.gov.krd [services.gov.krd]
Essential Safety and Operational Guide for Handling Altiratinib
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Altiratinib in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent multi-targeted kinase inhibitor. According to available Safety Data Sheets (SDS), it presents several hazards:
-
Health Hazards: May cause skin irritation, allergic skin reactions, and serious eye damage. It is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can also cause damage to organs and is harmful if swallowed.[1][2]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[1][2]
Due to these potential hazards, a comprehensive PPE strategy is mandatory.
Required Personal Protective Equipment
A risk assessment should always be conducted prior to handling this compound. The following PPE is required as a minimum:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. Inner glove should be tucked under the gown cuff and the outer glove should be worn over the gown cuff. Recommended thickness: 4-8 mil. | To protect against skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To protect against inhalation of fine dust or aerosols, especially when handling the powdered form of the compound.[2] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
Operational Procedures for Safe Handling
Preparation and Weighing
-
All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize the risk of inhalation and environmental contamination.
-
Before starting work, decontaminate the work surface of the BSC.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When weighing, use a "weigh-in-weigh-out" method to minimize the amount of powder handled openly.
-
Handle the compound gently to avoid creating dust.
Dissolving the Compound
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial or tube securely and vortex or sonicate as required within the containment hood.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
When transferring solutions, use a closed-system transfer device (CSTD) where feasible to minimize the risk of spills and aerosol generation.
-
All procedures involving cell culture or animal administration should be performed within a BSC or an appropriate containment enclosure.
Emergency Procedures
Spill Cleanup
In the event of a spill, follow these steps immediately:
-
Alert others: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don appropriate PPE: If not already wearing it, don the full PPE as described in Section 1.1.
-
Contain the spill:
-
For powder spills: Gently cover the spill with absorbent pads or granules to prevent aerosolization. DO NOT dry sweep.
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
-
Decontaminate the area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps and place them into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent (e.g., a surface-safe deactivating solution or 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), followed by a detergent and water.
-
Wipe the area from the least contaminated to the most contaminated.
-
-
Dispose of waste: All contaminated materials, including the PPE worn during cleanup, must be disposed of as hazardous chemical waste.
-
Report the incident: Report the spill to the laboratory supervisor and the institutional safety office.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and other disposable materials. Collect this waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, VEGFR2, and Trk kinases.[3][4][5] It exerts its effect by binding to the "switch control pocket" of these kinases, which stabilizes an inactive conformation and blocks downstream signaling.[4][5] This inhibition disrupts key cellular processes involved in cancer progression, such as tumor growth, invasion, angiogenesis, and the development of drug resistance.[4][5]
Inhibitory Concentrations (IC50) of this compound
| Target Kinase | IC50 (nM) |
| MET | 2.7 |
| TIE2 | 8 |
| VEGFR2 | 9.2 |
| FLT3 | 9.3 |
| TrkA (Trk1) | 0.85 |
| TrkB (Trk2) | 4.6 |
| TrkC (Trk3) | 0.83 |
Data sourced from MedChemExpress.
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 4. services.gov.krd [services.gov.krd]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
